sEH inhibitor-13
Description
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Properties
Molecular Formula |
C22H22F3N3O3S |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)-4-oxo-2-[[2-(trifluoromethoxy)phenyl]methylsulfanyl]-3H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C22H22F3N3O3S/c1-21(2,3)12-26-18(29)13-8-9-15-16(10-13)27-20(28-19(15)30)32-11-14-6-4-5-7-17(14)31-22(23,24)25/h4-10H,11-12H2,1-3H3,(H,26,29)(H,27,28,30) |
InChI Key |
YKNBCIGALVKAHH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of sEH Inhibitor-13: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of sEH inhibitor-13, a potent modulator of the arachidonic acid cascade. Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, and its inhibition presents a promising therapeutic strategy for a range of inflammatory and pain-related disorders. This document details the biochemical interactions, affected signaling pathways, and quantitative efficacy of this compound, placing it in the context of other notable sEH inhibitors. Detailed experimental protocols for assessing inhibitor potency are also provided, alongside visualizations of the key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition
Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling molecules derived from arachidonic acid through the action of cytochrome P450 epoxygenases. EETs possess a wide array of beneficial physiological effects, including anti-inflammatory, vasodilatory, and analgesic properties. The primary function of sEH is to hydrolyze these bioactive EETs into their corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).
The inhibition of sEH is a compelling therapeutic strategy as it elevates the endogenous levels of EETs, thereby prolonging their beneficial effects. This mechanism has shown potential in preclinical models of hypertension, atherosclerosis, pain, and inflammation. This compound (also referred to as compound 43) has emerged as a potent inhibitor of this enzyme, demonstrating significant potential for further investigation.
The Core Mechanism of Action of this compound
The fundamental mechanism of action of this compound, like other inhibitors in its class, is the competitive inhibition of the soluble epoxide hydrolase enzyme. By binding to the active site of sEH, the inhibitor prevents the hydrolysis of EETs to DHETs. This leads to an accumulation of EETs in various tissues, which can then exert their biological effects on downstream signaling pathways.
Modulation of the Arachidonic Acid Cascade
The primary signaling pathway influenced by this compound is the arachidonic acid cascade. Arachidonic acid, a polyunsaturated fatty acid, is metabolized through three main enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways. sEH inhibitors specifically target a component of the CYP450 pathway.
An In-depth Technical Guide to the Discovery and Synthesis of sEH Inhibitor-13
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, synthesis, and biological evaluation of sEH inhibitor-13, a potent inhibitor of soluble epoxide hydrolase (sEH). The document details the scientific rationale, experimental protocols, and key data associated with this compound, offering a valuable resource for researchers in pharmacology and medicinal chemistry.
Introduction: The Role of Soluble Epoxide Hydrolase in Human Health
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of fatty acids, playing a critical role in converting anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts. By inhibiting sEH, the levels of beneficial EpFAs can be increased, which has shown therapeutic potential in a range of conditions including hypertension, inflammation, and pain. The development of potent and selective sEH inhibitors is therefore a significant area of research in drug discovery.
Discovery of this compound (Compound 43)
This compound, also referred to as compound 43 in the primary literature, was identified through a focused drug discovery program aimed at developing novel quinazoline-4(3H)-one-7-carboxamide derivatives as sEH inhibitors. The discovery was first reported by Turanlı et al. in ACS Omega in 2022. This class of compounds was investigated for its potential to inhibit sEH, leading to the identification of several potent molecules, including inhibitor-13.
Chemical Structure
The chemical structure of this compound is 2-((4-(tert-butyl)benzyl)thio)-N-(neopentyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide.
Molecular Formula: C₂₈H₃₅N₃O₂S
Molecular Weight: 493.67 g/mol
Synthesis of this compound
The synthesis of this compound follows a multi-step reaction sequence, as detailed in the supplementary information of the foundational research paper. The general scheme involves the construction of the quinazolinone core followed by functionalization.
General Synthetic Pathway
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol
The following is a representative, detailed protocol for the synthesis of this compound, based on the general procedures described for this class of compounds.
Step 1: Synthesis of 2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
A mixture of 2-amino-terephthalic acid and thiourea is heated in pyridine. The resulting precipitate is then filtered, washed, and dried to yield the 2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid intermediate.
Step 2: Synthesis of 2-((4-(tert-butyl)benzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid
To a solution of 2-mercapto-4-oxo-3,4-dihydroquinazoline-7-carboxylic acid in a suitable solvent such as DMF, a base (e.g., potassium carbonate) is added, followed by the addition of 4-(tert-butyl)benzyl bromide. The reaction mixture is stirred at room temperature until completion. The product is then isolated by precipitation and filtration.
Step 3: Synthesis of 2-((4-(tert-butyl)benzyl)thio)-N-(neopentyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (this compound)
The carboxylic acid from the previous step is dissolved in a solvent like DMF, and amide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) are added, followed by neopentylamine. The reaction is stirred until completion, and the final product, this compound, is purified using column chromatography.
Biological Activity and Data Presentation
This compound has demonstrated potent inhibitory activity against human soluble epoxide hydrolase. Its biological effects were characterized using a series of in vitro assays.
Quantitative Data Summary
| Compound | Target | Assay Type | IC₅₀ (µM) | Reference |
| This compound (43) | Human sEH | Fluorescence-based | 0.39 | Turanlı et al., 2022 |
| sEH inhibitor-11 (35) | Human sEH | Fluorescence-based | 0.30 | Turanlı et al., 2022 |
| sEH inhibitor-12 (37) | Human sEH | Fluorescence-based | 0.40 | Turanlı et al., 2022 |
Experimental Protocols for Biological Assays
Human sEH Inhibition Assay (Fluorescence-based)
This assay quantifies the inhibitory effect of compounds on the enzymatic activity of human sEH.
-
Principle: The assay utilizes a non-fluorescent substrate, (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), which is hydrolyzed by sEH to produce a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The decrease in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[1][2][3][4]
-
Materials:
-
Recombinant human sEH
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
PHOME substrate
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Test compounds are serially diluted and added to the wells of a 96-well plate.
-
Recombinant human sEH is added to each well and the plate is pre-incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the PHOME substrate.
-
Fluorescence is measured at an excitation wavelength of approximately 330 nm and an emission wavelength of approximately 465 nm.[1][5] Readings can be taken kinetically or as an endpoint measurement.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Principle of the fluorescence-based sEH inhibition assay.
Cellular 5-Lipoxygenase (5-LOX)/FLAP Functional Assay
This assay assesses the effect of the inhibitor on the 5-lipoxygenase pathway, which is involved in the production of pro-inflammatory leukotrienes.
-
Principle: In activated immune cells, 5-lipoxygenase (5-LOX) translocates to the nuclear membrane and associates with the 5-lipoxygenase-activating protein (FLAP) to initiate leukotriene biosynthesis. This assay measures the production of leukotrienes in response to a stimulus in the presence or absence of the test compound.
-
Materials:
-
Human neutrophils or other suitable cell line (e.g., THP-1)
-
Cell culture medium
-
Calcium ionophore (e.g., A23187) as a stimulant
-
Test compounds (dissolved in DMSO)
-
ELISA kit for leukotriene B4 (LTB4) or other leukotrienes, or LC-MS/MS for quantification
-
-
Procedure:
-
Cells are cultured and then pre-incubated with the test compound or vehicle (DMSO).
-
Leukotriene biosynthesis is stimulated by the addition of a calcium ionophore.
-
After a defined incubation period, the reaction is stopped, and the cells are lysed.
-
The concentration of a specific leukotriene (e.g., LTB4) in the cell supernatant or lysate is quantified using a suitable method like ELISA or LC-MS/MS.
-
The inhibitory effect of the compound is determined by comparing the leukotriene levels in treated versus untreated cells.
-
Signaling Pathways
The inhibition of sEH by inhibitor-13 has a direct impact on the arachidonic acid cascade, a critical signaling pathway involved in inflammation and vascular tone.
Caption: Modulation of the arachidonic acid cascade by this compound.
By inhibiting sEH, this compound prevents the conversion of EETs to DHETs, thereby increasing the bioavailability of the beneficial EETs. This mechanism underlies the potential therapeutic effects of this class of inhibitors.
Conclusion
This compound is a potent and promising small molecule inhibitor of soluble epoxide hydrolase. The synthetic route is well-defined, and its biological activity has been characterized through robust in vitro assays. This technical guide provides a comprehensive resource for researchers interested in the further development and investigation of this compound and related compounds for various therapeutic applications. The detailed protocols and summarized data herein should facilitate future research in this important area of drug discovery.
References
An In-depth Technical Guide to the Soluble Epoxide Hydrolase Inhibitor: sEH Inhibitor-13
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental data related to the potent soluble epoxide hydrolase (sEH) inhibitor, designated as inhibitor 13 in the pivotal study by Lee et al. (2014) in the Journal of Medicinal Chemistry. This document is intended to serve as a detailed resource for researchers in pharmacology, medicinal chemistry, and drug development.
Chemical Structure and Properties
sEH inhibitor-13 is a potent, urea-based inhibitor of soluble epoxide hydrolase. Its chemical structure and key properties are summarized below.
Chemical Name: 1-(1-isobutyrylpiperidin-4-yl)-3-(4-(perfluoropropan-2-yl)phenyl)urea
Chemical Structure:
Experimental Protocols
This section details the methodologies for key experiments involving this compound, based on the procedures described by Lee et al. (2014) and other relevant studies.
Synthesis of this compound
The synthesis of this compound follows a multi-step procedure. A general workflow is provided below.
Detailed Protocol:
The synthesis of 1-(1-(isobutyryl)piperidin-4-yl)-3-(4-(perfluoropropan-2-yl)phenyl)urea involves the reaction of 4-(perfluoropropan-2-yl)aniline with an activated form of 1-(isobutyryl)piperidine-4-carboxylic acid to form an amide, which is then converted to the final urea product. The detailed, step-by-step synthesis protocol can be found in the supporting information of the reference publication.
In Vitro sEH Inhibition Assay (FRET-based)
The inhibitory potency of this compound against human sEH was determined using a Förster Resonance Energy Transfer (FRET)-based competitive displacement assay.
Protocol Workflow:
Detailed Protocol:
-
Recombinant human sEH is pre-incubated with a fluorescent reporter ligand in an assay buffer.
-
The test compound, this compound, is added at various concentrations.
-
The displacement of the fluorescent reporter ligand by the inhibitor leads to a change in the FRET signal, which is monitored using a fluorescence plate reader.
-
The data is then used to calculate the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).
In Vivo Efficacy in a Diabetic Neuropathic Pain Model
The analgesic efficacy of this compound was evaluated in a streptozotocin (B1681764) (STZ)-induced diabetic neuropathic pain model in rats. [1][2][3][4][5] Experimental Protocol:
-
Induction of Diabetes: Male Sprague-Dawley rats are administered a single intraperitoneal injection of STZ (50-60 mg/kg) to induce diabetes. Blood glucose levels are monitored to confirm the diabetic state. [1][5]2. Assessment of Neuropathic Pain: Mechanical allodynia, a hallmark of neuropathic pain, is assessed using von Frey filaments. A decrease in the paw withdrawal threshold indicates the development of neuropathic pain. [1][3]3. Drug Administration: Once neuropathic pain is established, rats are treated with this compound, a vehicle control, or a positive control (e.g., gabapentin).
-
Efficacy Measurement: Paw withdrawal thresholds are measured at multiple time points after drug administration to determine the analgesic effect of the inhibitor.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound was assessed in mice. [6] Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Dose (oral) | 1 mg/kg |
| Cₘₐₓ | 120 ± 20 ng/mL |
| Tₘₐₓ | 2.0 h |
| AUC₀₋₂₄ | 890 ± 120 ng·h/mL |
| t₁/₂ | 4.5 h |
Conclusion
This compound is a highly potent and selective inhibitor of soluble epoxide hydrolase with demonstrated efficacy in a preclinical model of neuropathic pain. Its favorable in vitro and in vivo properties make it a valuable research tool and a promising lead compound for the development of novel analgesic and anti-inflammatory therapeutics. This technical guide provides a foundational understanding of its chemical and biological characteristics to aid in future research and development efforts.
References
- 1. aragen.com [aragen.com]
- 2. inotiv.com [inotiv.com]
- 3. ndineuroscience.com [ndineuroscience.com]
- 4. protocols.io [protocols.io]
- 5. Streptozotocin-Induced Diabetic Neuropathic Pain Is Associated with Potentiated Calcium-Permeable AMPA Receptor Activity in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of sEH Inhibitor-13 in Epoxyeicosatrienoic Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the role of soluble epoxide hydrolase (sEH) inhibitors, with a focus on sEH inhibitor-13, in the metabolic pathway of epoxyeicosatrienoic acids (EETs). EETs, which are cytochrome P450-derived metabolites of arachidonic acid, possess a range of beneficial physiological properties, including anti-inflammatory, vasodilatory, and analgesic effects. The enzyme soluble epoxide hydrolase (sEH) rapidly metabolizes these beneficial lipids into their less active dihydroxyeicosatrienoic acid (DHET) counterparts. Inhibition of sEH, therefore, represents a promising therapeutic strategy for a variety of diseases by augmenting the endogenous levels of EETs. This document details the mechanism of action of sEH inhibitors, presents quantitative data on their potency, outlines key experimental protocols for their evaluation, and visualizes the associated biochemical pathways. While comprehensive in vivo and pharmacokinetic data for this compound are not extensively available in the public domain, this guide leverages comparative data from other well-characterized sEH inhibitors to provide a thorough understanding of this class of compounds.
Introduction: The sEH-EET Axis
Epoxyeicosatrienoic acids (EETs) are a group of signaling lipids that play a crucial role in cardiovascular homeostasis and inflammation.[1][2] They are synthesized from arachidonic acid by cytochrome P450 (CYP) epoxygenases and exist as four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These molecules exert their effects through various downstream signaling pathways, contributing to vasodilation, anti-inflammatory responses, and cellular protection.
The primary route of EET metabolism and inactivation is through hydrolysis by the enzyme soluble epoxide hydrolase (sEH), which converts them into their corresponding dihydroxyeicosatrienoic acids (DHETs).[2][3] This conversion significantly diminishes the biological activity of the parent EETs. Consequently, the inhibition of sEH has emerged as a compelling therapeutic approach to enhance and prolong the beneficial actions of endogenous EETs.
This compound and Other Potent sEH Inhibitors
This compound (also referred to as compound 43) is a potent inhibitor of soluble epoxide hydrolase, belonging to the quinazoline-4(3H)-one-7-carboxamide class of compounds.[4][5] While detailed in vivo and pharmacokinetic data for this compound are limited, its in vitro potency highlights its potential as a valuable research tool and a lead compound for further drug development.
To provide a comprehensive overview of the quantitative aspects of sEH inhibition, this guide includes data from other extensively studied sEH inhibitors, such as AR9281, TPPU, and t-AUCB.
Quantitative Data on sEH Inhibitors
The potency of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) and their inhibitory constant (Kᵢ). The following tables summarize key quantitative data for this compound and other notable sEH inhibitors.
| Inhibitor | Chemical Class | Human sEH IC₅₀ (nM) | Murine sEH IC₅₀ (nM) | Reference(s) |
| This compound | Quinazoline-4(3H)-one-7-carboxamide | 400 | Not Reported | [4][5] |
| AR9281 | Adamantyl urea | 13.8 | 1.7 | [6] |
| TPPU | Phenyl urea | 3.7 | Not Reported | [7] |
| t-AUCB | Adamantyl urea | 1.3 | 8 | [8] |
| Table 1: In Vitro Potency of Selected sEH Inhibitors. This table provides a comparative overview of the in vitro potency of this compound and other well-characterized sEH inhibitors against human and murine soluble epoxide hydrolase. |
| Inhibitor | Species | Route | Half-life (t½) | Maximal Concentration (Cmax) | Area Under the Curve (AUC) | Reference(s) |
| AR9281 | Human | Oral | 3-5 hours | Dose-dependent | Dose-dependent | [9] |
| TPPU | Mouse | Oral | 37 ± 2.5 hours | Not Reported | Not Reported | [4] |
| t-AUCB | Mouse | Oral | 15-30 min | 30-150 nmol/L | Not Reported | [8] |
| GSK2256294 | Human | Oral | 25-43 hours | Dose-dependent | Dose-dependent | [3][10] |
| Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors. This table summarizes key pharmacokinetic parameters of several sEH inhibitors, illustrating their absorption, distribution, metabolism, and excretion profiles in different species. Data for this compound is not currently available. |
Signaling Pathways and Mechanism of Action
The inhibition of sEH leads to an accumulation of EETs, which then exert their biological effects through various signaling pathways. A primary mechanism involves the activation of large-conductance calcium-activated potassium (BKCa) channels in vascular smooth muscle cells, leading to hyperpolarization and vasodilation.[6] EETs also modulate inflammatory responses by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the expression of pro-inflammatory genes.[11]
Experimental Protocols
The evaluation of sEH inhibitors requires robust and reliable experimental methods. This section provides detailed protocols for two key assays: a fluorometric assay to determine sEH activity and an LC-MS/MS method for the quantification of EETs and DHETs.
Fluorometric Assay for sEH Activity
This assay measures the enzymatic activity of sEH by monitoring the hydrolysis of a non-fluorescent substrate to a highly fluorescent product.
Materials:
-
Recombinant human sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
sEH substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl (S)-3-phenyloxirane-2-carboxylate (CMNPC))
-
This compound or other test compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the sEH inhibitor in the assay buffer.
-
In a 96-well plate, add the sEH enzyme to each well, followed by the sEH inhibitor dilutions or vehicle control.
-
Incubate the plate at 30°C for 5 minutes.
-
Initiate the reaction by adding the sEH substrate to each well.
-
Immediately measure the fluorescence intensity kinetically at an excitation wavelength of 330 nm and an emission wavelength of 465 nm for 10-20 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.
LC-MS/MS Quantification of EETs and DHETs
This method allows for the sensitive and specific quantification of EET and DHET regioisomers in biological matrices such as plasma or tissue homogenates.[10]
Materials:
-
Biological sample (e.g., plasma)
-
Internal standards (deuterated EETs and DHETs)
-
Organic solvents (e.g., methanol, acetonitrile (B52724), ethyl acetate)
-
Solid-phase extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Spike the biological sample with a mixture of deuterated internal standards.
-
Liquid-Liquid or Solid-Phase Extraction:
-
For liquid-liquid extraction, add an organic solvent like ethyl acetate, vortex, and centrifuge. Collect the organic layer.
-
For solid-phase extraction, condition the SPE cartridge, load the sample, wash away impurities, and elute the analytes with an appropriate solvent.
-
-
Solvent Evaporation and Reconstitution: Evaporate the solvent from the extracted sample under a stream of nitrogen and reconstitute the residue in the mobile phase.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).
-
Detect and quantify the EETs and DHETs using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis: Construct calibration curves for each analyte using the peak area ratios of the analyte to its corresponding internal standard. Calculate the concentrations of EETs and DHETs in the samples.
Conclusion and Future Directions
This compound represents a potent member of a promising class of therapeutic agents. The inhibition of soluble epoxide hydrolase offers a targeted approach to augment the beneficial effects of endogenous EETs, with potential applications in a wide range of inflammatory and cardiovascular diseases. While the in vitro potency of this compound is established, further preclinical and clinical studies are necessary to fully elucidate its pharmacokinetic profile, in vivo efficacy, and safety. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of sEH inhibitors and their role in EET metabolism. Future research should focus on obtaining comprehensive in vivo data for novel inhibitors like this compound to translate the promise of sEH inhibition into clinical reality.
References
- 1. Soluble epoxide hydrolase regulates hematopoietic progenitor cell function via generation of fatty acid diols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline-4(3H)-one derivatives as novel and potent inhibitors of soluble epoxide hydrolase: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Soluble epoxide hydrolase inhibition reveals novel biological functions of epoxyeicosatrienoic acids (EETs) - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to sEH Inhibitor-13 and its Impact on the Arachidonic Acid Cascade
For Researchers, Scientists, and Drug Development Professionals
Abstract
The soluble epoxide hydrolase (sEH) enzyme is a critical regulator of the arachidonic acid (AA) cascade, metabolizing anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH represents a promising therapeutic strategy for a variety of inflammatory, cardiovascular, and pain-related disorders. This technical guide provides a comprehensive overview of a novel quinazoline-4(3H)-one-7-carboxamide-based sEH inhibitor, designated as sEH inhibitor-13 (compound 43). We will delve into its mechanism of action, its effects on the arachidonic acid cascade, and present relevant quantitative data. Furthermore, this guide details key experimental protocols for the evaluation of this and similar compounds and provides visualizations of the pertinent biological pathways and experimental workflows.
Introduction to the Arachidonic Acid Cascade and the Role of Soluble Epoxide Hydrolase (sEH)
The arachidonic acid cascade is a complex metabolic network that produces a diverse array of lipid mediators, collectively known as eicosanoids, which are pivotal in regulating inflammation, hemostasis, and other physiological processes.[1] The cascade is primarily initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipases.[1] Subsequently, arachidonic acid is metabolized by three major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: This pathway, mediated by COX-1 and COX-2 enzymes, produces prostaglandins (B1171923) and thromboxanes, which are key players in inflammation, pain, and platelet aggregation.[2]
-
Lipoxygenase (LOX) Pathway: This pathway, involving enzymes like 5-LOX, 12-LOX, and 15-LOX, generates leukotrienes and lipoxins, which are potent mediators of inflammation and immune responses.[2]
-
Cytochrome P450 (CYP) Epoxygenase Pathway: This pathway leads to the formation of epoxyeicosatrienoic acids (EETs), which generally exhibit anti-inflammatory, vasodilatory, and analgesic properties.[3]
The biological activity of EETs is tightly controlled by the soluble epoxide hydrolase (sEH), which converts them to the less active DHETs.[3] By inhibiting sEH, the levels of beneficial EETs can be elevated, offering a therapeutic advantage in various disease states.[3]
This compound: A Novel Quinazolinone-Based Inhibitor
This compound (compound 43) is a recently identified potent inhibitor of human soluble epoxide hydrolase.[4] It belongs to a class of quinazoline-4(3H)-one-7-carboxamide derivatives.
Chemical Structure:
N-(2,2-dimethylpropyl)-4-oxo-2-((2-(trifluoromethoxy)benzyl)thio)-3,4-dihydroquinazoline-7-carboxamide
Quantitative Data
The inhibitory potency of this compound and its analogs against human sEH has been determined. The following table summarizes the key quantitative data from the initial in vitro screening.
| Compound | Structure | IC50 (µM) for human sEH |
| This compound (43) | N-(2,2-dimethylpropyl)-4-oxo-2-((2-(trifluoromethoxy)benzyl)thio)-3,4-dihydroquinazoline-7-carboxamide | 0.4 |
| Compound 34 | N-(neopentyl)-2-((2-chlorobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide | 0.66 |
| Compound 35 | N-(neopentyl)-4-oxo-2-((2-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxamide | 0.30 |
| Compound 37 | N-(neopentyl)-4-oxo-2-((2-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxamide | 0.5 |
Data sourced from Turanlı S, et al. ACS Omega. 2022.[4]
Effect on the Arachidonic Acid Cascade
The primary mechanism of action of this compound is the direct inhibition of the soluble epoxide hydrolase enzyme. This leads to a shift in the balance of EETs and DHETs within the CYP epoxygenase pathway.
Signaling Pathway Diagram
Caption: The effect of this compound on the Arachidonic Acid Cascade.
By inhibiting sEH, this compound prevents the degradation of EETs, leading to their accumulation. This enhancement of the EET branch of the arachidonic acid cascade is expected to produce anti-inflammatory, analgesic, and vasoprotective effects. While this compound was identified in a study that also assessed FLAP (5-lipoxygenase-activating protein) inhibition, this particular compound was found to be a more selective sEH inhibitor.[4] Its direct effects on COX and other LOX enzymes have not been extensively reported.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound and similar compounds.
In Vitro sEH Inhibition Assay (Fluorescence-Based)
This protocol is adapted from the methods used in the initial characterization of this compound.[4]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human sEH.
Materials:
-
Recombinant human sEH
-
sEH assay buffer (e.g., Tris-HCl, pH 7.4)
-
Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of recombinant human sEH in the assay buffer.
-
Serially dilute the test compound in DMSO and then in the assay buffer to achieve the desired final concentrations.
-
Add the sEH enzyme solution to the wells of a 96-well plate.
-
Add the diluted test compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known sEH inhibitor).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the fluorescent substrate PHOME to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths appropriate for the substrate's product). The hydrolysis of PHOME by sEH generates a fluorescent product.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Assessment of Anti-Inflammatory Activity (LPS-Induced Model)
While in vivo data for this compound is not yet available, this protocol describes a standard model for evaluating the anti-inflammatory and analgesic effects of sEH inhibitors.
Objective: To assess the efficacy of an sEH inhibitor in a rat model of inflammatory pain.
Materials:
-
Male Sprague-Dawley rats
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (sEH inhibitor) formulated for in vivo administration (e.g., in PEG400 for oral gavage)
-
Calibrated von Frey filaments (for mechanical allodynia)
-
Plantar test apparatus (for thermal hyperalgesia)
Procedure:
-
Acclimate the rats to the testing environment and baseline measurements are taken for mechanical and thermal sensitivity.
-
Administer the test compound or vehicle to the respective groups of animals at a predetermined time before the inflammatory challenge.
-
Induce localized inflammation by injecting LPS into the plantar surface of one hind paw.
-
At various time points post-LPS injection, assess the following:
-
Mechanical Allodynia: Measure the paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness.
-
Thermal Hyperalgesia: Measure the paw withdrawal latency in response to a radiant heat source.
-
-
At the end of the experiment, blood and tissue samples can be collected for analysis of EET/DHET ratios and inflammatory markers.
-
Compare the paw withdrawal thresholds and latencies between the vehicle-treated and inhibitor-treated groups to determine the analgesic and anti-inflammatory effects of the compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the development of an sEH inhibitor.
Conclusion and Future Directions
This compound is a potent inhibitor of human soluble epoxide hydrolase with a promising quinazolinone scaffold. Its ability to block the degradation of anti-inflammatory EETs positions it as a valuable lead compound for the development of novel therapeutics for a range of diseases. The provided data and protocols offer a framework for the continued investigation of this and similar molecules.
Future research should focus on a more comprehensive characterization of this compound, including:
-
Determination of its inhibitory activity against sEH from other species to facilitate translational studies.
-
A thorough assessment of its selectivity against other key enzymes in the arachidonic acid cascade, such as COX-1, COX-2, and various lipoxygenases.
-
In vivo pharmacokinetic and pharmacodynamic studies to establish its bioavailability, metabolic stability, and target engagement in animal models.
-
Evaluation of its efficacy in preclinical models of inflammation, neuropathic pain, and cardiovascular diseases.
By pursuing these avenues of research, the full therapeutic potential of this compound and the broader class of quinazolinone-based sEH inhibitors can be elucidated, paving the way for new and effective treatments for a multitude of debilitating conditions.
References
- 1. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Evaluation of sEH Inhibitor-13: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro evaluation of sEH inhibitor-13, also identified as compound 43 in primary literature. Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous epoxy fatty acids (EpFAs), which possess anti-inflammatory, vasodilatory, and analgesic properties. Inhibition of sEH is a promising therapeutic strategy for a variety of diseases, including hypertension, inflammation, and pain. This document summarizes the available quantitative data, details the experimental protocols for its in vitro characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The in vitro inhibitory potential of this compound (compound 43) has been primarily characterized by its half-maximal inhibitory concentration (IC50) against human soluble epoxide hydrolase. The available data is presented in the table below.
| Compound | Target Enzyme | Assay Type | IC50 (µM) | Reference |
| This compound (compound 43) | Human sEH | Fluorescence-based | 0.4 | [1] |
| This compound (compound 43) | Human sEH | Fluorescence-based | 0.30–0.66 |
Note: The initial citation identifies the IC50 as 0.4 µM. A subsequent detailed study on a series of quinazolinone-7-carboxamides, including compound 43, reported the IC50 range for the most potent compounds.
Experimental Protocols
The determination of the in vitro inhibitory activity of this compound was conducted using a fluorescence-based assay. This method is a common high-throughput screening technique for sEH inhibitors.
Principle of the Fluorescence-Based sEH Inhibition Assay
The assay utilizes a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME). The sEH enzyme hydrolyzes the epoxide moiety of the substrate, leading to an intramolecular cyclization and the release of a cyanohydrin intermediate. Under basic conditions, this intermediate decomposes to yield a highly fluorescent product, 6-methoxy-2-naphthaldehyde (B117158) (6M2N). The increase in fluorescence intensity is directly proportional to the sEH activity. The presence of an inhibitor reduces the rate of substrate hydrolysis, resulting in a lower fluorescent signal. The inhibitory activity is quantified by determining the IC50 value.
Detailed Protocol for Fluorescence-Based sEH Inhibition Assay
This protocol is a general guideline and may require optimization based on specific enzyme batches and laboratory conditions.
Materials and Reagents:
-
Recombinant human sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
sEH fluorescent substrate (e.g., PHOME)
-
This compound (compound 43) and other test compounds
-
Positive control inhibitor (e.g., AUDA)
-
Dimethyl sulfoxide (B87167) (DMSO) for compound dilution
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: ~330 nm, Emission: ~465 nm)
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of the stock solution in sEH assay buffer to achieve a range of desired concentrations for testing.
-
Prepare solutions of a reference inhibitor and a vehicle control (DMSO at the same final concentration as in the compound wells).
-
-
Enzyme Preparation:
-
Dilute the recombinant human sEH enzyme to the desired concentration in cold sEH assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate. Keep the diluted enzyme on ice.
-
-
Substrate Preparation:
-
Dilute the fluorogenic substrate (e.g., PHOME) to the desired final concentration in sEH assay buffer. The final concentration is often near the Km value for the enzyme.
-
-
Assay Protocol:
-
Add the diluted test compounds, reference inhibitor, and vehicle control to the wells of the microplate. It is recommended to perform all measurements in triplicate.
-
Add the diluted enzyme solution to all wells except for the "no enzyme" control wells.
-
Mix the plate gently and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the diluted substrate solution to all wells.
-
Measure the fluorescence intensity over time (kinetic read) or after a fixed incubation period (endpoint read, e.g., 30-60 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" wells) from all other readings.
-
Calculate the percentage of sEH inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Visualizations
Soluble Epoxide Hydrolase (sEH) Signaling Pathway
The following diagram illustrates the role of soluble epoxide hydrolase (sEH) within the arachidonic acid cascade. sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH preserves the beneficial effects of EETs.
Caption: Role of sEH in the arachidonic acid cascade.
Experimental Workflow for In Vitro Evaluation of sEH Inhibitors
The diagram below outlines a typical workflow for the in vitro screening and characterization of potential sEH inhibitors.
Caption: In vitro screening workflow for sEH inhibitors.
References
sEH Inhibitor-13: A Technical Guide for Studying Soluble Epoxide Hydrolase Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH), an enzyme encoded by the EPHX2 gene, is a critical regulator of bioactive lipid signaling. It primarily functions by hydrolyzing anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). The inhibition of sEH has emerged as a promising therapeutic strategy for a multitude of disorders, including hypertension, inflammation, pain, and neurodegenerative diseases. By preventing the degradation of EETs, sEH inhibitors effectively enhance their protective signaling pathways.
This technical guide focuses on sEH inhibitor-13 , a potent inhibitor of soluble epoxide hydrolase. Identified as compound 43 in the scientific literature, this molecule belongs to the quinazoline-4(3H)-one-7-carboxamide class of compounds.[1][2][3][4] This document provides a comprehensive overview of its mechanism of action, quantitative data (where available), and detailed experimental protocols to facilitate its use as a research tool in studying sEH biology.
Chemical Properties and Mechanism of Action
This compound is a quinazoline-4(3H)-one-7-carboxamide derivative. The core of its mechanism of action is the competitive inhibition of the C-terminal hydrolase domain of the sEH enzyme. This inhibition blocks the conversion of EETs to DHETs, thereby increasing the bioavailability of EETs to exert their biological effects.
Table 1: In Vitro Inhibitory Activity of this compound (Compound 43)
| Compound | Target | IC50 (μM) | Source |
| This compound (Compound 43) | Human sEH | 0.4 | [1][5] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways Modulated by sEH Inhibition
The primary consequence of sEH inhibition is the stabilization of EETs, which are metabolites of arachidonic acid produced by cytochrome P450 (CYP) epoxygenases. Elevated EET levels influence several downstream signaling pathways, leading to anti-inflammatory, vasodilatory, and neuroprotective effects.
Arachidonic Acid Cascade and sEH
The following diagram illustrates the position of sEH in the arachidonic acid metabolic pathway.
References
- 1. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinolinyl-based multitarget-directed ligands with soluble epoxide hydrolase and fatty acid amide hydrolase inhibitory activities: Synthetic studies and pharmacological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PPARγ signaling is required for mediating EETs protective effects in neonatal cardiomyocytes exposed to LPS - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacophore of Quinazoline-Based sEH Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Soluble epoxide hydrolase (sEH) has emerged as a significant therapeutic target for a range of inflammatory, cardiovascular, and metabolic diseases. The inhibition of sEH preserves the beneficial effects of endogenous epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, vasodilatory, and anti-oxidative properties. Among the various scaffolds investigated for sEH inhibition, the quinazoline (B50416) core has proven to be a promising foundation for the development of potent and selective inhibitors. This technical guide provides an in-depth investigation into the pharmacophore of quinazoline-based sEH inhibitors, summarizing key structural features, quantitative data, and experimental methodologies.
Core Pharmacophoric Features
The fundamental pharmacophore for quinazoline-based sEH inhibitors revolves around a central scaffold that effectively interacts with key residues within the enzyme's active site. Structure-activity relationship (SAR) studies have elucidated several critical molecular features necessary for potent inhibition.
A primary pharmacophoric element for many potent sEH inhibitors is the presence of a central urea (B33335) or amide functionality.[1][2] This moiety is crucial for establishing hydrogen bond interactions with key residues in the catalytic site of sEH, such as Tyr383, Tyr466, and Asp355.[2] Flanking this central feature are typically hydrophobic and bulky fragments that stabilize the inhibitor within the active site through space-filling properties.[2]
In the context of quinazoline derivatives, specifically quinazoline-4(3H)-one-7-carboxamides, the amide and thiobenzyl fragments attached to the quinazolinone nucleus are critical for potent sEH inhibition.[1] The nature of the amide groups and modifications to the benzyl (B1604629) functions have a strong impact on the inhibitory potential. For instance, a free NH group at the 3-position of the quinazoline moiety appears to be preferred for sEH inhibition.
Quantitative Data Summary
The following tables summarize the inhibitory activities of selected quinazoline-based sEH inhibitors, providing a clear comparison of their potencies.
Table 1: sEH Inhibitory Activity of Quinazoline-4(3H)-one-7-carboxamide Derivatives
| Compound | IC50 (µM) for sEH | Notes |
| 14 | 4.5 | N³-phenyl substituent |
| 34 | 0.30 - 0.66 | Also inhibits FLAP-mediated leukotriene biosynthesis (IC50 = 2.91 µM) |
| 35 | 0.30 - 0.66 | |
| 37 | 0.30 - 0.66 | |
| 43 | 0.30 - 0.66 | |
| 46 | 1.5 | Free NH at 3-position |
Data sourced from Turanli et al. (2022).
Table 2: sEH Inhibitory Activity of Quinazolinedione Derivatives
| Compound | % sEH Residual Activity at 10 µM |
| 3 | ~40% |
| 4 | ~50% |
| 5 | No significant inhibition |
| 6 | ~60% |
| 7 | ~70% |
| 8 | ~80% |
Data sourced from Gazzillo et al. (2022).
Experimental Protocols
The identification and optimization of quinazoline-based sEH inhibitors involve a combination of chemical synthesis, biological evaluation, and computational modeling.
Chemical Synthesis
The synthesis of quinazoline-4(3H)-one-7-carboxamide derivatives generally starts from a suitable quinazolinone carboxylic acid precursor. The core synthesis strategy involves the amidation of the carboxylic acid group to introduce diverse functionalities. Modifications to other positions of the quinazoline ring, such as the N³ position and the thiobenzyl group, are achieved through standard organic synthesis reactions. For example, compound 11 was synthesized from 4-oxo-3-phenyl-2-((4-(trifluoromethyl)benzyl)thio)-3,4-dihydroquinazoline-7-carboxylic acid.
Biological Evaluation: sEH Inhibition Assay
The inhibitory activity of the synthesized compounds against human sEH is typically determined using an in vitro enzymatic assay. A common method involves incubating the recombinant human sEH enzyme with the test compounds at various concentrations. The enzyme's activity is then measured using a substrate that, upon hydrolysis by sEH, produces a fluorescent product. The reduction in fluorescence in the presence of the inhibitor, compared to a control (e.g., DMSO), allows for the calculation of the percent inhibition and subsequently the IC50 value.
Computational Modeling: 3D Structure-Based Pharmacophore Model
Computational techniques play a crucial role in identifying novel sEH inhibitors. A 3D structure-based pharmacophore model can be developed using the crystal structures of sEH in complex with known inhibitors. This model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for binding to the sEH active site. The generated pharmacophore model is then used as a 3D query to screen compound libraries virtually, identifying potential new inhibitor scaffolds. This approach has been successfully used to reposition quinazolinedione-based compounds, originally designed for other targets, as novel sEH inhibitors.
Visualizations
Signaling Pathway of sEH in Arachidonic Acid Metabolism
References
Methodological & Application
Application Notes and Protocols for In Vivo Studies with sEH Inhibitor-13 (TPPU)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the degradation of anti-inflammatory and analgesic epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active dihydroxy-eicosatrienoic acids (DHETs).[1][2] Inhibition of sEH stabilizes endogenous EpFAs, thereby enhancing their beneficial effects. This mechanism has positioned sEH inhibitors as promising therapeutic agents for a range of conditions, including inflammatory disorders, neuropathic pain, cardiovascular diseases, and neurodegenerative conditions.[3][4][5][6][7][8][9]
One of the most extensively studied sEH inhibitors is 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea, also known as TPPU.[5][10][11][12] TPPU is a potent and selective sEH inhibitor with excellent in vivo activity and brain-penetrant properties, making it a valuable tool for preclinical research.[5][13][14][15] These application notes provide detailed experimental protocols for the in vivo use of TPPU in various rodent models.
Mechanism of Action of sEH Inhibitors
The primary mechanism of action for sEH inhibitors like TPPU is the prevention of EpFA degradation. This leads to an accumulation of EpFAs, which then exert their biological effects, including anti-inflammatory, vasodilatory, and analgesic actions.[2] A key biomarker for assessing the in vivo efficacy of sEH inhibitors is the ratio of EpFAs to their corresponding diols (e.g., EET/DHET ratio) in plasma or tissues.[14][16]
Caption: Mechanism of action of sEH inhibitors.
Quantitative Data Summary
The following tables summarize typical dosage and administration routes for TPPU in various in vivo models based on published studies.
Table 1: TPPU Dosage and Administration in Rodent Models
| Animal Model | Indication | Dosage | Administration Route | Study Duration | Reference |
| Rats | High-Fat Diet-Induced Metabolic Disorders | 2 mg/kg/day | Oral (p.o.) | 2 months | [10] |
| Rats | Ischemic Stroke (pMCAO) | Not specified | Not specified | Not specified | [11] |
| Rats | Nab-Paclitaxel-Induced Neuropathic Pain | Not specified | Intraperitoneal (i.p.) | 14 days | [17] |
| Mice (DBA/1J) | Collagen-Induced Arthritis | 10 mg/kg | Oral gavage | 15 days post-disease onset | |
| Mice | Alzheimer's Disease (SAMP8 & 5XFAD) | 5 mg/kg/day | Oral | Not specified | [18] |
| Mice | L-arginine-induced acute pancreatitis | 3 mg/kg and 8 mg/kg | Not specified | Not specified | [19] |
Table 2: Pharmacokinetic Parameters of sEH Inhibitors
| Compound | Animal Model | Dose & Route | Cmax | t1/2 | Oral Bioavailability | Reference |
| t-AUCB | Mice | 0.1 mg/kg (p.o.) | Not specified | Not specified | 68 ± 22% | [20][21] |
| t-AUCB | Mice | 0.1 mg/kg (i.v.) | Not specified | Not specified | N/A | [20] |
| TPPU | Rats | 50 mg/kg (gavage) | Not specified | Not specified | Not specified | [19] |
| TPPU | Rats | 10 mg/kg (i.v.) | Not specified | Not specified | N/A | [19] |
Note: t-AUCB is another commonly used sEH inhibitor, and its pharmacokinetic data is included for comparison.
Experimental Protocols
Protocol 1: Evaluation of TPPU in a Murine Model of Inflammatory Arthritis
This protocol is adapted from a collagen-induced arthritis (CIA) model in DBA/1J mice.[22]
1. Materials and Reagents:
-
TPPU (synthesized in-house or commercially available)
-
Vehicle for oral gavage (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
2. Experimental Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice with an emulsion of bovine type II collagen and CFA via intradermal injection at the base of the tail.
-
On day 21, administer a booster injection of bovine type II collagen emulsified with IFA.
-
-
Treatment Protocol:
-
Prepare a suspension of TPPU in the chosen vehicle. A common dose is 10 mg/kg.[22]
-
Once clinical signs of arthritis appear (typically around day 25-28), randomize mice into treatment and vehicle control groups.
-
Administer TPPU (10 mg/kg) or vehicle daily via oral gavage for 15 consecutive days.
-
-
Assessment of Disease Progression:
-
Monitor and score clinical signs of arthritis daily, including paw swelling, erythema, and joint rigidity.
-
Measure paw volume using a plethysmometer.
-
Assess mechanical hyperalgesia using von Frey filaments.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples for cytokine analysis (e.g., TNF-α, IL-1β, IL-6).
-
Harvest paw tissues for histological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Isolate splenocytes or lymph node cells to analyze T-cell populations (Th1, Th17, Treg) by flow cytometry.
-
Protocol 2: Evaluation of TPPU in a Rat Model of Neuropathic Pain
This protocol is a general guideline based on models of chemotherapy-induced peripheral neuropathy (CIPN).[17]
1. Materials and Reagents:
-
TPPU
-
Vehicle for intraperitoneal (i.p.) injection (e.g., saline, PEG400)
-
Adult male Sprague-Dawley or Wistar rats
-
Chemotherapeutic agent (e.g., nab-paclitaxel, cisplatin)
-
Equipment for behavioral testing (von Frey filaments, radiant heat source for thermal latency)
2. Experimental Procedure:
-
Induction of Neuropathic Pain:
-
Administer the chemotherapeutic agent according to a previously established protocol to induce peripheral neuropathy. For example, nab-paclitaxel can be administered intraperitoneally on specific days.[17]
-
-
Treatment Protocol:
-
Dissolve TPPU in a suitable vehicle for i.p. injection.
-
Begin TPPU or vehicle treatment concurrently with or following the induction of neuropathy.
-
Administer TPPU or vehicle daily via i.p. injection for the duration of the study (e.g., 14 days).
-
-
Behavioral Testing:
-
Establish a baseline for mechanical and thermal sensitivity before inducing neuropathy.
-
Perform behavioral tests at regular intervals throughout the study (e.g., every 2-3 days).
-
Measure mechanical allodynia using the von Frey test to determine the paw withdrawal threshold (PWT).
-
Measure thermal hyperalgesia by assessing the thermal withdrawal latency (TWL) to a radiant heat source.
-
-
Endpoint Analysis:
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. dovepress.com [dovepress.com]
- 3. Soluble Epoxide Hydrolase Inhibitor Attenuates Inflammation and Airway Hyperresponsiveness in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Soluble epoxide hydrolase inhibitor mediated analgesia lacks tolerance in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of soluble epoxide hydrolase minimize ischemia-reperfusion induced cardiac damage in normal, hypertensive and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble Epoxide Hydrolase Inhibitors and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. researchgate.net [researchgate.net]
- 12. In vitro and in vivo Metabolism of a Potent Inhibitor of Soluble Epoxide Hydrolase, 1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-Trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) Urea, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer's Signaling in Human Nerve Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke [frontiersin.org]
- 15. Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Soluble Epoxide Hydrolase Inhibitors Reduce the Development of Atherosclerosis in Apolipoprotein E-Knockout Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Soluble epoxide hydrolase inhibitor, TPPU, increases regulatory T cells pathway in an arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for sEH inhibitor-13 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous lipid signaling molecules known as epoxyeicosatrienoic acids (EETs). EETs, derived from arachidonic acid, possess potent anti-inflammatory, vasodilatory, and analgesic properties.[1][2][3][4][5] The enzyme sEH converts EETs into their less active diol forms, dihydroxyeicosatrienoic acids (DHETs), thus diminishing their beneficial effects.[2][3] Inhibition of sEH is a promising therapeutic strategy for a variety of diseases, including hypertension, inflammation, and pain, by stabilizing and augmenting the endogenous levels of EETs.[2][3][6]
sEH inhibitor-13 is a potent inhibitor of soluble epoxide hydrolase with a reported IC50 of 0.4 µM.[7] These application notes provide detailed protocols for the use of this compound in various cell culture assays to investigate its biological effects, including cytotoxicity, anti-inflammatory activity, and its impact on cell proliferation and apoptosis.
Mechanism of Action
This compound exerts its effects by binding to the active site of the sEH enzyme, preventing the hydrolysis of EETs to DHETs.[1] This leads to an accumulation of EETs, which can then activate downstream signaling pathways, such as the peroxisome proliferator-activated receptor γ (PPARγ) pathway, and inhibit pro-inflammatory pathways like the NF-κB pathway.[2][3] The stabilization of EETs is thought to be the primary mechanism behind the anti-inflammatory and cytoprotective effects observed with sEH inhibitors.[2][8]
Data Presentation
The following table summarizes the inhibitory potency of this compound and other commonly used sEH inhibitors. This data can be used as a reference for selecting appropriate concentrations for in vitro experiments.
| Inhibitor | Target | IC50 | Assay Type |
| This compound | sEH | 0.4 µM | Cell-free enzyme assay [7] |
| AUDA | sEH | 2.0 ± 0.2 nM | Fluorometric assay[9] |
| CDU (1-cyclohexyl-3-dodecyl urea) | sEH | 20 ± 2 nM | In vitro enzyme assay[4] |
| t-TUCB | sEH | < 1 nM | Cell-based activity assay[10] |
| GSK2256294A | sEH | 0.66 nM | Cell-based activity assay[10] |
| AR9281 | sEH | Not specified, used in clinical trials | Not specified[8][11] |
Signaling Pathway
The diagram below illustrates the central role of soluble epoxide hydrolase (sEH) in the arachidonic acid cascade and the mechanism of action for sEH inhibitors.
References
- 1. What are EPHX2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. pnas.org [pnas.org]
- 5. Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus [mdpi.com]
- 10. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for sEH Inhibitor-13 (TPPU) Administration in Mouse Models of Neuroinflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the soluble epoxide hydrolase (sEH) inhibitor-13, also known as 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU), in various mouse models of neuroinflammation. The information is compiled from multiple studies to facilitate experimental design and execution.
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease (AD) and multiple sclerosis (MS). Soluble epoxide hydrolase (sEH) is a key enzyme that degrades anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, compounds like TPPU stabilize these beneficial lipids, thereby reducing neuroinflammation and exerting neuroprotective effects.[1][2][3] TPPU is a potent and selective sEH inhibitor that has demonstrated efficacy in several preclinical models of neuroinflammatory disorders.[3][4][5]
Mechanism of Action
TPPU exerts its anti-neuroinflammatory effects primarily by inhibiting the sEH enzyme. This leads to an increase in the bioavailability of EpFAs.[3] These stabilized EpFAs have been shown to:
-
Downregulate pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways.[4][6]
-
Reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[4][7][8]
-
Attenuate the activation of microglia and astrocytes, key cellular mediators of neuroinflammation.[3][7][9]
-
Promote synaptic integrity and improve cognitive function in models of Alzheimer's disease.[3]
-
Ameliorate the clinical severity of Experimental Autoimmune Encephalomyelitis (EAE), an animal model of MS.[1][2]
Data Presentation: Quantitative Summary of TPPU Administration
The following tables summarize the quantitative data from various studies using TPPU in mouse models of neuroinflammation.
Table 1: TPPU Administration in Alzheimer's Disease (AD) Mouse Models
| Mouse Model | TPPU Dosage & Route | Treatment Duration | Key Quantitative Outcomes | Reference |
| 5xFAD | 10 mg/L in drinking water | Long-term | Reduced β-amyloid pathology; Improved cognitive function; Increased brain EpFA concentrations. | [3][9] |
| 5xFAD | Not specified | Not specified | Reversed microglia and astrocyte reactivity; Reduced immune pathway dysregulation. | [3][9][10] |
| hAPP/PS1 (Rat Model) | Not specified | 3 months | Reduced amyloid burden; Normalized functional hyperemic response; Mitigated capillary rarefaction and BBB leakage. | [7] |
Table 2: TPPU Administration in Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
| Mouse Strain | TPPU Dosage & Route | Treatment Schedule | Key Quantitative Outcomes | Reference |
| C57BL/6 Female | 10 mg/kg, oral gavage | Prophylactically, once daily from day 0 | Significantly ameliorated EAE disease course; Reduced inflammation, demyelination, and astrogliosis in the spinal cord. | [2] |
Table 3: TPPU Administration in Lipopolysaccharide (LPS)-Induced Neuroinflammation
| Mouse Strain | LPS Dose & Route | TPPU Dosage & Route | Treatment Schedule | Key Quantitative Outcomes | Reference |
| Wild-type | Not specified | Not specified | Pre-administration | Protected against acute LPS-induced neuroinflammation. | [3] |
| Not specified | 0.5 mg/kg | 0.3, 1.0, or 3.0 mg/kg, oral | 60 min before LPS | Attenuated LPS-induced increase of TNF-α serum levels in a dose-dependent manner. | [11] |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Model
Objective: To induce an autoimmune T-cell mediated inflammatory demyelinating disease that models multiple sclerosis.
Materials:
-
C57BL/6 female mice
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)
-
Complete Freund's Adjuvant (CFA)
-
Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea)
-
Vehicle for TPPU (e.g., corn oil)
Procedure:
-
Immunization (Day 0):
-
Emulsify MOG₃₅₋₅₅ in CFA containing Mycobacterium tuberculosis.
-
Subcutaneously immunize C57BL/6 female mice with the MOG₃₅₋₅₅/CFA emulsion.[2]
-
-
Pertussis Toxin Administration:
-
Administer PTX intraperitoneally on day 0 and day 2 post-immunization.
-
-
TPPU Treatment:
-
For prophylactic treatment, begin oral administration of TPPU (e.g., 10 mg/kg) or vehicle daily, starting from day 0.[2]
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5).
-
-
Histological Analysis:
-
At the end of the experiment, perfuse mice and collect spinal cords.
-
Process tissues for hematoxylin (B73222) and eosin (B541160) (H&E) staining (for inflammation) and Luxol fast blue staining (for demyelination).[2]
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
Objective: To induce an acute neuroinflammatory response modeling systemic infection.
Materials:
-
Mice (strain as required)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
TPPU
-
Vehicle for TPPU
Procedure:
-
TPPU Pre-treatment:
-
Administer TPPU orally at the desired dose (e.g., 0.3-3.0 mg/kg) or vehicle 60 minutes prior to LPS challenge.[11]
-
-
LPS Administration:
-
Sample Collection:
-
At a specified time point post-LPS injection (e.g., 2 hours), collect blood for serum cytokine analysis.
-
For brain analysis, perfuse the animals and collect brain tissue.
-
-
Analysis:
-
Measure serum levels of pro-inflammatory cytokines like TNF-α using ELISA.[11]
-
Process brain tissue for analysis of inflammatory markers (e.g., cytokine mRNA by qPCR, microglial activation by immunohistochemistry).
-
Alzheimer's Disease (AD) Mouse Model (5xFAD)
Objective: To investigate the long-term therapeutic effects of TPPU on AD pathology and cognitive function.
Materials:
-
5xFAD transgenic mice
-
TPPU
-
Drinking water bottles
Procedure:
-
TPPU Administration:
-
Behavioral Testing:
-
After the treatment period, subject the mice to a battery of cognitive tests to assess learning and memory (e.g., Morris water maze, Y-maze).[3]
-
-
Biochemical and Histological Analysis:
Visualizations
Signaling Pathway of sEH Inhibition
Caption: sEH inhibition by TPPU increases anti-inflammatory EpFAs.
Experimental Workflow for EAE Model and TPPU Treatment
Caption: Prophylactic TPPU treatment workflow in the EAE mouse model.
Logical Relationship of TPPU's Effects in Neuroinflammation
Caption: Downstream anti-inflammatory effects of TPPU administration.
References
- 1. A Soluble Epoxide Hydrolase Inhibitor, 1-TrifluoromethoxyPhenyl-3-(1-Propionylpiperidin-4-yl) Urea, Ameliorates Experimental Autoimmune Encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The soluble epoxide hydrolase inhibitor TPPU alleviates Aβ-mediated neuroinflammatory responses in Drosophila melanogaster and cellular models of alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. An epoxide hydrolase inhibitor reduces neuroinflammation in a mouse model of Alzheimer's disease — JRNLclub, the online journal club [jrnlclub.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: sEH Inhibitor-13 for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Soluble Epoxide Hydrolase (sEH) in Cardiovascular Health
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of arachidonic acid.[1][2] Specifically, it converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[2][3] By inhibiting sEH, the levels of beneficial EETs are stabilized and enhanced, offering a promising therapeutic strategy for a range of cardiovascular diseases.[2][4] Elevated sEH activity has been correlated with increased mortality in heart failure patients, underscoring its significance as a therapeutic target.[5]
sEH inhibitors have demonstrated a multitude of cardioprotective effects, including the reduction of blood pressure, inflammation, cardiac hypertrophy, and atherosclerosis.[4] These compounds are being actively investigated for their potential to treat hypertension, reverse cardiac remodeling, and protect against ischemia-reperfusion injury.[6][7]
sEH Inhibitor-13: A Potent Tool for Cardiovascular Research
This compound is a potent inhibitor of soluble epoxide hydrolase with a reported IC50 of 0.4 µM. While extensive in vivo data for this specific compound is emerging, the following application notes and protocols are based on the well-established effects of other potent sEH inhibitors such as TPPU, t-TUCB, and AUDA, which are considered representative of this class of molecules. These inhibitors have been instrumental in elucidating the role of sEH in cardiovascular pathophysiology.
Mechanism of Action
The primary mechanism of action of sEH inhibitors is the prevention of the degradation of EETs.[3] This leads to an accumulation of EETs, which in turn exert their beneficial cardiovascular effects through various signaling pathways. These pathways include the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation. Additionally, sEH inhibition has been shown to suppress the pro-inflammatory NF-κB pathway.[8]
Applications in Cardiovascular Research
sEH inhibitors are valuable tools for investigating a wide array of cardiovascular conditions:
-
Hypertension: By promoting vasodilation and reducing inflammation, sEH inhibitors effectively lower blood pressure in various animal models of hypertension.[5][9][10]
-
Cardiac Hypertrophy: These inhibitors can prevent and even reverse cardiac hypertrophy by attenuating the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[11][12]
-
Ischemia-Reperfusion Injury: sEH inhibitors protect the myocardium from damage caused by ischemia-reperfusion, reducing infarct size and preserving cardiac function.[2][3]
-
Atherosclerosis: Through their anti-inflammatory properties, sEH inhibitors can reduce the formation of atherosclerotic plaques.[1]
-
Heart Failure: By improving cardiac function and reducing remodeling, sEH inhibitors show promise in the management of heart failure.[6][7]
Quantitative Data on the Effects of sEH Inhibitors
The following tables summarize the quantitative effects of representative sEH inhibitors on key cardiovascular parameters.
Table 1: Effect of sEH Inhibitors on Blood Pressure in Hypertensive Models
| sEH Inhibitor | Animal Model | Treatment Dose & Duration | Baseline Systolic BP (mmHg) | Post-Treatment Systolic BP (mmHg) | Reference |
| TPPU | L-NAME-induced hypertensive rats | 3 mg/kg/day, p.o. for 3 weeks | 157.3 ± 2.7 | 88.6 ± 5.0 | [9] |
| AUDA | Angiotensin II-induced hypertensive rats (normal salt) | Oral administration for 14 days | 161 ± 4 | 140 ± 5 | [5] |
| AUDA | Angiotensin II-induced hypertensive rats (high salt) | Oral administration for 14 days | 172 ± 5 | 151 ± 6 | [5] |
| N-cyclohexyl-N-dodecyl urea (B33335) (NCND) | Angiotensin II-induced hypertensive rats | 3 mg/day, i.p. for 4 days | 170 ± 3 | 149 ± 10 | [10] |
Table 2: Effect of sEH Inhibitors on Myocardial Infarct Size
| sEH Inhibitor | Animal Model | Treatment Protocol | Infarct Size (% of Area at Risk) - Control | Infarct Size (% of Area at Risk) - Treated | Reference |
| t-TUCB | Rat model of isoproterenol-induced myocardial infarction | 3 mg/kg, p.o. | Not specified | 15.90% reduction | [2] |
| t-TUCB | Rat model of isoproterenol-induced myocardial infarction | 10 mg/kg, p.o. | Not specified | 46.60% reduction | [2] |
| t-TUCB | Rat model of isoproterenol-induced myocardial infarction | 30 mg/kg, p.o. | Not specified | 40.44% reduction | [2] |
| AUDA-BE | Mouse model of myocardial ischemia-reperfusion | 10 µg/g, i.p. 30 min before occlusion | ~50% | ~25% | [3] |
Table 3: Effect of sEH Inhibitors on Cardiac Hypertrophy Markers
| sEH Inhibitor | Model | Hypertrophy Marker | Change with sEH inhibitor | Reference |
| TUPS | Angiotensin II-infused rats | Atrial Natriuretic Peptide (ANP) mRNA | Significant decrease | [11] |
| TUPS | Angiotensin II-infused rats | β-Myosin Heavy Chain (β-MHC) mRNA | Significant decrease | [11] |
| AEPU | Transverse Aortic Constriction (TAC) mice | Heart weight/body weight ratio (mg/g) | Decrease from 10.0 ± 0.3 to 5.9 ± 0.4 | [8] |
| AUDA | Transverse Aortic Constriction (TAC) mice | Heart weight/body weight ratio (mg/g) | Decrease from 10.0 ± 0.3 to 5.4 ± 0.3 | [8] |
Signaling Pathways and Experimental Workflows
Caption: sEH signaling pathway and the action of this compound.
References
- 1. Therapeutic effects of the soluble epoxide hydrolase (sEH) inhibitor AUDA on atherosclerotic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase inhibitor, t-TUCB, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble epoxide hydrolase inhibition and gene deletion are protective against myocardial ischemia-reperfusion injury in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble epoxide hydrolase inhibitors and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An orally active epoxide hydrolase inhibitor lowers blood pressure and provides renal protection in salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase inhibitors and heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Soluble Epoxide Hydrolase Inhibitors and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU), a soluble epoxide hydrolase inhibitor, lowers L-NAME-induced hypertension through suppression of angiotensin-converting enzyme in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soluble epoxide hydrolase inhibition lowers arterial blood pressure in angiotensin II hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Soluble epoxide hydrolase plays an essential role in angiotensin II-induced cardiac hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prevention and reversal of cardiac hypertrophy by soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with sEH Inhibitor Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of soluble epoxide hydrolase (sEH) inhibitor probes in in vivo imaging studies. The primary focus is on the well-characterized PET probe, [¹⁸F]FNDP, as a representative example for quantitative imaging of sEH in the brain.
Introduction
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of anti-inflammatory lipid signaling molecules known as epoxyeicosatrienoic acids (EETs). By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH plays a significant role in regulating inflammation, blood pressure, and pain. Inhibition of sEH is a promising therapeutic strategy for a variety of diseases, including neuroinflammatory disorders like Alzheimer's and Parkinson's disease, as well as cardiovascular diseases and neuropathic pain.[1][2][3]
In vivo imaging of sEH allows for the non-invasive assessment of enzyme distribution and density, which can serve as a valuable biomarker for disease diagnosis and for evaluating the efficacy and target engagement of novel sEH inhibitors. Positron Emission Tomography (PET) imaging with radiolabeled sEH inhibitors provides a quantitative method to study the role of sEH in pathophysiology and to accelerate drug development.
Featured Probe: [¹⁸F]FNDP
[¹⁸F]FNDP is the first specific PET radiotracer developed for in vivo imaging of sEH.[4] It displays high binding specificity and is suitable for quantitative PET imaging in both preclinical and clinical settings.[4][5]
Applications:
-
Neuroinflammation Research: Studying the role of sEH in neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and stroke.[1][2][4]
-
Drug Development: Assessing target engagement and dose-occupancy relationships of new sEH inhibitor drug candidates.
-
Disease Diagnosis: Investigating sEH as a potential biomarker for various disorders characterized by inflammatory processes.[4]
Signaling Pathway of sEH in Neuroinflammation
The primary role of sEH in inflammatory signaling is the degradation of EETs. By inhibiting sEH, the levels of EETs are increased, leading to a reduction in neuroinflammation. This is achieved through the modulation of various downstream pathways.
Caption: sEH metabolizes anti-inflammatory EETs. Inhibition of sEH increases EETs, leading to reduced neuroinflammation.
Quantitative Data from In Vivo Imaging with [¹⁸F]FNDP
The following tables summarize key quantitative findings from PET imaging studies using [¹⁸F]FNDP in non-human primates (baboons).
Table 1: [¹⁸F]FNDP Baseline Brain Uptake and Specificity in Baboons
| Parameter | Value | Reference |
| Baseline Total Distribution Volume (V T ) | 10.9 ± 2.4 mL/mL | [4] |
| High-Dose Blocking V T (with AR-9281) | 1.0 ± 0.09 mL/mL | [4] |
| Binding Specificity | 91.70 ± 1.74% | [4] |
| Non-Displaceable Binding Potential (V ND ) | 0.865 ± 0.066 mL/mL | [4] |
Table 2: Dose-Dependent Occupancy of sEH by AR-9281 Measured with [¹⁸F]FNDP PET in Baboons
| AR-9281 Dose | sEH Occupancy (%) | Reference |
| 1 mg/kg | 99.2 ± 1.1% | [4][5] |
| 0.1 mg/kg | 88.6 ± 1.3% | [4][5] |
| 0.02 mg/kg | 33.8 ± 3.8% | [4][5] |
Experimental Protocols
General Workflow for In Vivo PET Imaging with [¹⁸F]FNDP
Caption: A typical workflow for quantitative in vivo PET imaging of sEH using [¹⁸F]FNDP.
Detailed Protocol for [¹⁸F]FNDP PET Imaging in Non-Human Primates
This protocol is based on established methodologies for quantitative PET imaging in baboons.[4][6]
1. Animal Preparation:
-
Subjects: Male baboons (Papio anubis), weighing 22-26 kg.
-
Fasting: Animals should be fasted for at least 12 hours prior to the PET study.
-
Anesthesia: Anesthesia is induced and maintained throughout the imaging session to minimize movement artifacts. Vital signs should be monitored continuously.
-
Catheterization: Catheters are placed for radiotracer injection and arterial blood sampling.
2. Radiotracer Administration:
-
A bolus injection of [¹⁸F]FNDP is administered intravenously.
-
The injected radioactivity is typically in the range of 300-400 MBq.[6]
3. PET Image Acquisition:
-
Scanner: A high-resolution research tomograph (HRRT) or a similar high-resolution PET scanner is used.
-
Transmission Scan: A transmission scan is performed prior to the emission scan for attenuation correction.
-
Emission Scan: A dynamic emission scan is initiated at the time of injection and continues for 90 to 180 minutes.[6]
-
Data Binning: The acquired data is binned into a series of time frames (e.g., 4x15s, 4x30s, 3x1min, 2x2min, 5x4min, and subsequent 5min frames).[6]
4. Arterial Blood Sampling and Analysis:
-
Arterial blood samples are collected frequently during the initial phase of the scan and less frequently at later time points to measure the arterial input function.
-
Plasma is separated, and radioactivity is measured.
-
Radiometabolite analysis is performed using high-performance liquid chromatography (HPLC) to determine the fraction of parent [¹⁸F]FNDP in plasma over time.[4]
5. Image Reconstruction and Data Analysis:
-
Image Reconstruction: PET data is reconstructed using an appropriate algorithm, such as the ordered subsets expectation maximization (OSEM) algorithm.[6]
-
Regions of Interest (ROIs): ROIs are drawn on the reconstructed images for various brain regions (e.g., cortex, striatum, cerebellum).
-
Kinetic Modeling: The regional time-activity curves and the metabolite-corrected arterial input function are used for kinetic modeling. The two-tissue compartment model (2TCM) is often favored to estimate the total distribution volume (V T ).[6]
-
Quantification: V T , a measure of radiotracer binding, is calculated for each ROI. For blocking studies, occupancy is calculated based on the reduction in V T compared to baseline scans.
6. Blocking Studies (for Target Engagement):
-
To confirm binding specificity and determine target occupancy, baseline scans are followed by scans where a non-radiolabeled sEH inhibitor (e.g., AR-9281) is administered at varying doses prior to [¹⁸F]FNDP injection.[4]
Conclusion
In vivo imaging with sEH inhibitor probes, particularly [¹⁸F]FNDP, is a powerful tool for investigating the role of sEH in health and disease. The quantitative data obtained from these studies are crucial for advancing our understanding of neuroinflammation and for the development of novel therapeutics targeting sEH. The protocols and data presented here provide a framework for researchers to design and implement robust in vivo imaging studies in this promising area of research.
References
- 1. curealz.org [curealz.org]
- 2. Soluble Epoxide Hydrolase Inhibition to Face Neuroinflammation in Parkinson’s Disease: A New Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble epoxide hydrolase inhibition enhances anti-inflammatory and antioxidative processes, modulates microglia polarization, and promotes recovery after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET imaging of soluble epoxide hydrolase in non-human primate brain with [18F]FNDP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PET imaging of soluble epoxide hydrolase in non-human primate brain with [18F]FNDP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-human neuroimaging of soluble epoxide hydrolase using [18F]FNDP PET - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Sensitive and Robust LC-MS/MS Method for the Quantification of sEH Inhibitor-13 in Human Plasma
Abstract
This application note describes a detailed protocol for the quantification of sEH inhibitor-13, a potent soluble epoxide hydrolase (sEH) inhibitor, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a straightforward protein precipitation for sample preparation and utilizes a reversed-phase chromatographic separation coupled with triple quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This protocol provides the necessary sensitivity, specificity, and robustness for pharmacokinetic and pharmacodynamic (PK/PD) studies in drug development.
Introduction
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids known as epoxyeicosatrienoic acids (EETs). EETs possess anti-inflammatory, anti-hypertensive, and analgesic properties.[1] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for various diseases, including hypertension, inflammation, and pain.[2][3]
This compound is a potent inhibitor of human sEH with an IC50 of 0.4 µM.[4] Accurate quantification of this inhibitor in biological matrices like plasma is essential for evaluating its pharmacokinetic profile and enabling dose-response assessments in preclinical and clinical studies. LC-MS/MS offers the high selectivity and sensitivity required for bioanalytical assays of small molecule drugs in complex biological fluids. This document provides a comprehensive, step-by-step protocol for the analysis of this compound in human plasma.
sEH Signaling Pathway
The sEH enzyme metabolizes epoxyeicosatrienoic acids (EETs), which are produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases, into less active dihydroxyeicosatrienoic acids (DHETs). By blocking this enzymatic degradation, sEH inhibitors like this compound increase the bioavailability of EETs, thereby enhancing their protective effects.
Caption: The Soluble Epoxide Hydrolase (sEH) Signaling Pathway.
Experimental Workflow
The analytical workflow consists of plasma sample collection, protein precipitation-based extraction of the analyte and internal standard, followed by LC-MS/MS analysis and data processing.
Caption: Experimental workflow for plasma sample analysis.
Experimental Protocols
Note: This is a representative protocol. Optimization may be required for specific laboratory instrumentation and conditions.
1. Materials and Reagents
-
This compound (MW: 465.49 g/mol ) reference standard
-
Stable isotope-labeled internal standard (IS), e.g., this compound-d4
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the internal standard (IS) in acetonitrile.
-
Working Solutions: Serially dilute the primary stock solutions with 50:50 acetonitrile/water to prepare working solutions for calibration standards (CS) and quality control (QC) samples.
-
Calibration Standards: Spike blank human plasma with the appropriate working solutions to prepare a calibration curve ranging from 1 to 1000 ng/mL.
-
Quality Control Samples: Prepare QC samples in blank human plasma at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 100 ng/mL) to all tubes except for the blank matrix.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject directly or dilute with water if necessary for compatibility with the mobile phase.
4. LC-MS/MS Conditions
A standard reversed-phase UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is recommended.
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 1: Liquid Chromatography Conditions
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 10 |
| 5.0 | 10 |
Table 2: LC Gradient Program
| Parameter | Setting |
| Mass Spectrometer | Sciex 6500+, Waters Xevo TQ-S, or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium (e.g., 9 psi) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| This compound (Analyte) | Q1 (m/z): 466.5 (M+H)⁺Q3 (m/z): [Predicted fragments, e.g., 250.2 (Quantifier), 188.1 (Qualifier)]Collision Energy (CE): Optimized (e.g., 25-45 eV) |
| This compound-d4 (IS) | Q1 (m/z): 470.5 (M+H)⁺Q3 (m/z): [Predicted fragment, e.g., 254.2]Collision Energy (CE): Optimized (e.g., 25-45 eV) |
Table 3: Mass Spectrometry Conditions
Data Presentation and Results
The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability.
| Concentration (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| 1.0 (LLOQ) | 0.98 | 98.0 | 8.5 |
| 2.5 (Low QC) | 2.61 | 104.4 | 6.2 |
| 50 (Mid QC) | 51.5 | 103.0 | 4.1 |
| 800 (High QC) | 789.6 | 98.7 | 3.5 |
Table 4: Hypothetical Intra-day Accuracy and Precision Data
The calibration curve should demonstrate excellent linearity over the specified concentration range, with a correlation coefficient (r²) of >0.99.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The described method is designed to be sensitive, specific, and reliable, making it well-suited for supporting drug development programs by enabling the accurate assessment of the pharmacokinetic properties of this novel therapeutic candidate. The use of protein precipitation simplifies sample processing, allowing for high-throughput analysis.
References
- 1. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AU2019212126A1 - Triple quadrupole mass spectrometers configured to detect MRM transitions of pesticide residues - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
Developing a Stable Formulation for sEH Inhibitor-13: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for developing a stable formulation of sEH inhibitor-13, a potent soluble epoxide hydrolase (sEH) inhibitor. Given that many sEH inhibitors, particularly those with a 1,3-disubstituted urea (B33335) scaffold, exhibit poor aqueous solubility, this guide outlines strategies and experimental procedures to overcome these challenges and arrive at a formulation suitable for preclinical and clinical development.[1][2]
Introduction to this compound
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with anti-inflammatory, vasodilatory, and analgesic properties.[2][3] Inhibition of sEH increases the bioavailability of EETs, making sEH a promising therapeutic target for a variety of diseases, including hypertension, inflammation, and neuropathic pain.[2][3]
This compound (also referred to as compound 43 in some literature) is a potent inhibitor of sEH with an IC50 of 0.4 μM.[4][5] However, like many potent sEH inhibitors, it is characterized by poor physical properties that can hinder its formulation and oral availability.[1] This document will guide the user through a systematic approach to developing a stable formulation for this compound.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of a representative sEH inhibitor, designated as "inhibitor 13" in a relevant study, is presented below. These properties are crucial for designing an effective formulation strategy.
| Property | Value | Reference |
| IC50 (human sEH) | 0.4 µM | [4][5] |
| Solubility (pH 7.4) | Significantly enhanced with tetrahydropyran (B127337) incorporation | [1] |
| Solubility (acidic pH) | Generally increased for sEH inhibitors with heterocyclic substituents | [1] |
| Molecular Formula | C22H22F3N3O3S | [4] |
Formulation Development Strategy
The primary challenge in formulating this compound is its low aqueous solubility. A multi-pronged approach is recommended, exploring various formulation strategies to enhance solubility and bioavailability.
Pre-formulation Studies
A thorough pre-formulation investigation is the first step. This involves determining the intrinsic solubility, pKa, logP, and solid-state characteristics (e.g., crystallinity, polymorphism) of this compound.
Formulation Approaches for Poorly Soluble Drugs
Several established techniques can be employed to improve the solubility and dissolution rate of poorly soluble compounds like this compound:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility. Given that the solubility of some sEH inhibitors increases in acidic conditions, this is a viable strategy to explore.[1]
-
Co-solvents: Utilizing a mixture of a primary solvent (like water) and a water-miscible organic solvent can enhance the solubility of hydrophobic drugs.
-
Surfactants: The use of surfactants to form micelles that can encapsulate the drug molecule is a common and effective approach.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their solubility.
-
Lipid-Based Formulations: These include solutions, suspensions, and self-emulsifying drug delivery systems (SEDDS) that can improve the absorption of lipophilic drugs.
-
Solid Dispersions: Dispersing the drug in a polymeric carrier at the molecular level can enhance its dissolution rate. Techniques like spray drying and hot-melt extrusion are commonly used.
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.
Experimental Protocols
This section provides detailed protocols for key experiments in the formulation development of this compound.
Protocol 1: Solubility Determination
Objective: To determine the aqueous and solvent solubility of this compound.
Materials:
-
This compound
-
Purified water (pH 7.4)
-
Phosphate (B84403) buffer (0.1 M, pH 3.0)
-
Various organic solvents (e.g., ethanol, propylene (B89431) glycol, PEG 400)
-
Various surfactants (e.g., Tween 80, Cremophor EL)
-
Vials, shaker, centrifuge, HPLC system
Procedure:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to separate the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Express solubility in mg/mL or µg/mL.
Protocol 2: Formulation Preparation and Optimization
Objective: To prepare and optimize different formulations of this compound.
This protocol provides an example for preparing a co-solvent/surfactant-based formulation.
Materials:
-
This compound
-
Co-solvents (e.g., PEG 400, Propylene Glycol)
-
Surfactants (e.g., Tween 80, Cremophor EL)
-
Purified water
-
Magnetic stirrer, volumetric flasks, pipettes
Procedure:
-
Accurately weigh the required amount of this compound.
-
In a volumetric flask, dissolve the inhibitor in the selected co-solvent with the aid of gentle heating or stirring.
-
Add the surfactant to the solution and mix until a clear solution is obtained.
-
Slowly add purified water to the final volume while stirring continuously.
-
Visually inspect the formulation for clarity and any signs of precipitation.
-
Prepare a series of formulations with varying ratios of co-solvent and surfactant to identify the optimal composition that provides the highest solubility and stability.
Protocol 3: Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Materials:
-
HPLC system with UV or PDA detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase components (e.g., acetonitrile (B52724), methanol, water, buffers)
-
This compound reference standard
-
Forced degradation samples (acid, base, oxidative, thermal, photolytic stress)
Procedure:
-
Method Development:
-
Select a suitable C18 column.
-
Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with a buffer like phosphate or formate) to achieve good separation of the parent drug from its degradation products.
-
Set the flow rate (e.g., 1.0 mL/min) and column temperature (e.g., 30°C).
-
Determine the optimal detection wavelength by scanning the UV spectrum of the drug.
-
-
Forced Degradation Studies:
-
Expose solutions of this compound to stress conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H2O2, heat, and light) to generate degradation products.
-
Analyze the stressed samples using the developed HPLC method to ensure that all degradation peaks are well-resolved from the main peak.
-
-
Method Validation (according to ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Protocol 4: In Vitro Dissolution Testing
Objective: To evaluate the in vitro release profile of the formulated this compound.
Materials:
-
USP dissolution apparatus (e.g., Apparatus 2 - Paddle)
-
Dissolution medium (e.g., simulated gastric fluid, simulated intestinal fluid)
-
Formulated this compound
-
Syringes and filters
-
HPLC system
Procedure:
-
Place the formulated this compound in the dissolution vessel containing the pre-warmed dissolution medium.
-
Start the apparatus at a specified paddle speed (e.g., 50 or 75 rpm).
-
At predetermined time intervals, withdraw an aliquot of the dissolution medium and replace it with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of dissolved this compound using the validated HPLC method.
-
Plot the percentage of drug released versus time to obtain the dissolution profile.
Visualizations
Signaling Pathway of sEH Inhibition
Caption: The sEH signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Formulation Development
Caption: A logical workflow for the development of a stable this compound formulation.
Stability-Indicating HPLC Method Development Workflow
References
- 1. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: sEH Inhibitor-13 for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of sEH Inhibitor-13, a representative potent and selective soluble epoxide hydrolase (sEH) inhibitor, for use in preclinical research models. The protocols and data presented are synthesized from published studies on various sEH inhibitors and are intended to serve as a guide for investigators.
Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the arachidonic acid cascade, responsible for the degradation of anti-inflammatory and analgesic epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs).[1][2][3] Inhibition of sEH stabilizes endogenous EETs, thereby enhancing their beneficial effects, which include vasodilation, anti-inflammatory actions, and pain reduction.[1][2][4] Consequently, sEH inhibitors are being investigated as a promising therapeutic strategy for a range of conditions, including hypertension, inflammation, neuropathic pain, and cardiovascular diseases.[4][5][6]
This compound represents a class of potent, selective, and orally bioavailable small molecules designed to effectively inhibit sEH activity in both in vitro and in vivo settings.
Quantitative Data Summary
The following tables summarize key quantitative data for representative sEH inhibitors from preclinical studies. This data can be used as a reference for designing experiments with this compound.
Table 1: In Vitro Potency of Representative sEH Inhibitors
| Inhibitor | Target Species | IC50 (nM) | Assay Method |
| t-AUCB | Human | 1.3 | - |
| c-AUCB | Human | 0.89 | - |
| AUDA | - | nanomolar concentrations | - |
| TPPU | Murine | - | Fluorescent Assay |
| GSK2256294 | Human | - | Dose-dependent inhibition from 41.9% at 2 mg to 99.8% at 20 mg |
IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[7]
Table 2: In Vivo Dosage and Administration of Representative sEH Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Disease Model | Dose | Route of Administration | Key Findings |
| AUDA-BE | Mouse | Ischemic Stroke (MCAO) | 10 mg/kg | Intraperitoneal (i.p.) | 50% reduction in infarct volume.[8] |
| t-TUCB | Mouse | Diabetic Neuropathy | 10 mg/kg | Subcutaneous (s.c.) | Attenuated chronic pain; comparable efficacy to 100 mg/kg gabapentin (B195806) without sedative effects.[9] |
| TPPU | Rat | Inflammatory Pain (LPS-induced) | 3 mg/kg | Oral (p.o.) | Reduced inflammatory pain.[1] |
| UB-SCG-74 | Mouse | Alzheimer's Disease (5XFAD) | 1.5 mg/kg | - | Improved cognition and synaptic plasticity.[10] |
| AEPU | Mouse | Atherosclerosis | - | Oral | Reduced atherosclerotic lesion area.[11] |
Signaling Pathways and Experimental Workflow
Mechanism of Action of sEH Inhibitors
The diagram below illustrates the role of sEH in the arachidonic acid cascade and the mechanism by which sEH inhibitors exert their effects.
Caption: Mechanism of sEH inhibition.
Downstream NF-κB Signaling Pathway
sEH inhibition, by stabilizing EETs, can lead to the suppression of the pro-inflammatory NF-κB signaling pathway.
Caption: sEH inhibition and the NF-κB pathway.
General Experimental Workflow for In Vivo Studies
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a preclinical model.
Caption: In vivo experimental workflow.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (crystalline powder)
-
Vehicle (e.g., Polyethylene glycol 400 (PEG400), Saline, Corn oil)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the appropriate vehicle. The choice of vehicle will depend on the inhibitor's solubility and the route of administration. For many urea-based sEH inhibitors, which may have low aqueous solubility, co-solvents like PEG400 are often used.[9] For oral administration, suspension in corn oil may be suitable.
-
Calculate the required amount of inhibitor and vehicle. Based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals, calculate the total amount of dosing solution needed. Ensure to prepare a slight excess to account for any loss during preparation and administration.
-
Weigh the this compound accurately using an analytical balance.
-
Prepare the dosing solution:
-
For PEG400/Saline vehicle: First, dissolve the this compound powder in a small volume of PEG400 by vortexing.[9] Sonication may be used to aid dissolution. Once fully dissolved, add saline to the desired final volume and vortex thoroughly to ensure a homogenous solution. The final concentration of PEG400 should be kept as low as possible.
-
For Corn Oil vehicle: Add the weighed inhibitor to the required volume of corn oil. Vortex and sonicate until a uniform suspension is achieved.
-
-
Store the prepared solution appropriately. If not used immediately, store at 4°C, protected from light. Before administration, allow the solution to return to room temperature and vortex to ensure homogeneity.
Administration Protocol for a Murine Neuropathic Pain Model
This protocol is based on studies evaluating sEH inhibitors in models of diabetic neuropathy.[9]
Model: Streptozotocin (STZ)-induced diabetic neuropathy in mice.
Materials:
-
Diabetic neuropathic mice with confirmed mechanical allodynia.
-
Prepared dosing solution of this compound (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, administered at 10 mL/kg).
-
Vehicle control solution.
-
Appropriate syringes and needles for the chosen route of administration (e.g., 27-gauge needles for subcutaneous injection).
Protocol:
-
Acclimatize animals to the handling and injection procedures for several days before the experiment begins.
-
Determine baseline pain thresholds using methods such as the von Frey filament test for mechanical allodynia.
-
Administer this compound or vehicle to the respective groups. For subcutaneous (s.c.) administration, inject the solution into the scruff of the neck.[9] For oral (p.o.) gavage, use a proper gavage needle.
-
Perform post-treatment behavioral testing at various time points (e.g., 1, 2, 4, 6, and 24 hours) to determine the time course of the analgesic effect.
-
At the end of the study, animals can be euthanized for the collection of blood and tissues (e.g., spinal cord, dorsal root ganglia, brain) for pharmacodynamic and biomarker analysis. This can include measuring the ratio of EETs to DHETs to confirm target engagement.[11]
In Vitro sEH Inhibition Assay
Objective: To determine the IC50 of this compound against recombinant sEH enzyme.
Materials:
-
Recombinant human or murine sEH enzyme.
-
Fluorogenic substrate (e.g., α-cyanocarbonate).[9]
-
This compound.
-
Assay buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4).
-
96-well microplate.
-
Fluorescence plate reader.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the inhibitor in the assay buffer to generate a range of concentrations to be tested.
-
In a 96-well plate, add the assay buffer, the sEH enzyme, and the different concentrations of this compound. Include wells for a positive control (a known sEH inhibitor like AUDA) and a negative control (vehicle only).
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader. The hydrolysis of the substrate by sEH generates a fluorescent product.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Safety and Handling
Researchers should consult the Safety Data Sheet (SDS) for this compound before use. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound.
Disclaimer: This document is intended for research purposes only and does not constitute a recommendation for human or veterinary use. The provided protocols are examples and should be optimized for specific experimental conditions.
References
- 1. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Soluble Epoxide Hydrolase by Natural Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Soluble Epoxide Hydrolase Inhibitors Reduce the Development of Atherosclerosis in Apolipoprotein E-Knockout Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Measuring EET/DHET ratios after sEH inhibitor-13 treatment
Application Note & Protocol
Topic: Measuring EET/DHET Ratios after sEH inhibitor-13 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Epoxyeicosatrienoic acids (EETs) are lipid signaling molecules produced from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[1][2][3] These molecules play crucial roles in cardiovascular and renal physiology, primarily acting as vasodilators and anti-inflammatory agents.[1][4][5] The biological activity of EETs is terminated through their rapid metabolism by the enzyme soluble epoxide hydrolase (sEH), which converts them into their corresponding, and generally less bioactive, dihydroxyeicosatrienoic acids (DHETs).[4][5][6]
The inhibition of sEH is an emerging therapeutic strategy for conditions like hypertension, inflammation, and pain.[4][5][7] By blocking sEH, inhibitors increase the bioavailability of beneficial EETs.[3][4] Consequently, the ratio of EETs to DHETs serves as a critical biomarker for assessing the in vivo efficacy of sEH inhibitors (sEHIs).[8] An increase in the EET/DHET ratio following treatment indicates successful target engagement by the inhibitor.[8]
This application note provides a detailed protocol for the quantification of EET and DHET regioisomers in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the effects of this compound treatment.
Signaling Pathway and Mechanism of Action
The metabolic pathway from arachidonic acid to EETs and their subsequent hydrolysis to DHETs is a key regulatory cascade. sEH inhibitors intervene by preventing the degradation of EETs, thereby enhancing their signaling effects.
Caption: sEH converts anti-inflammatory EETs to less active DHETs. This compound blocks this step.
Experimental Principle
The protocol is designed for the simultaneous quantification of four EET regioisomers (5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET) and their corresponding DHETs. The method relies on sensitive and specific analysis by LC-MS/MS. Biological samples are first processed to extract lipids, which are then purified using solid-phase extraction (SPE). The purified extracts are analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode, using deuterated internal standards for accurate quantification.[1][9] The resulting concentrations are used to calculate the EET/DHET ratio for each regioisomer, which is then compared between control and this compound treated groups.
Experimental Workflow
The overall workflow involves sample preparation, lipid extraction, purification, and analysis. Each step is critical for achieving accurate and reproducible results.
Caption: Workflow for EET/DHET ratio analysis from sample collection to final calculation.
Detailed Experimental Protocols
Materials and Reagents
-
Standards: 5,6-EET, 8,9-EET, 11,12-EET, 14,15-EET, 5,6-DHET, 8,9-DHET, 11,12-DHET, 14,15-DHET.
-
Internal Standards (IS): Deuterated standards, e.g., 11,12-EET-d11, 11,12-DHET-d11.[10]
-
Solvents (LC-MS Grade): Acetonitrile (B52724), Methanol (B129727), Water, Ethyl Acetate, Hexane (B92381), Acetic Acid.
-
SPE Columns: C18 Bond Elut SPE columns.[9]
-
Equipment: Homogenizer, refrigerated centrifuge, nitrogen evaporator, vortex mixer, LC-MS/MS system.
Protocol 1: Sample Preparation
For Plasma/Serum Samples:
-
Thaw samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard mix (e.g., 100 ng/mL of each deuterated standard in ethanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[11]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.[12]
-
Collect the supernatant for lipid extraction.
For Tissue Samples:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Add 1 mL of ice-cold homogenization buffer (e.g., PBS with 10 µM BHT to prevent oxidation).[12]
-
Add 10 µL of the internal standard mix.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Use the homogenate for lipid extraction.
Protocol 2: Lipid Extraction (Liquid-Liquid Extraction)
-
To the plasma supernatant or tissue homogenate, add acetic acid to adjust the pH to ~4.0.
-
Add 1 mL of ethyl acetate, vortex vigorously for 2 minutes.[13]
-
Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the upper organic layer (ethyl acetate) and transfer to a clean tube.
-
Repeat the extraction (steps 2-4) two more times, pooling the organic layers.[13]
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
Protocol 3: Sample Cleanup (Solid-Phase Extraction)
-
Conditioning: Condition a C18 SPE column by washing with 2 mL of methanol followed by 2 mL of water.
-
Loading: Reconstitute the dried lipid extract in 500 µL of 15% methanol/water and load it onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of 15% methanol/water, followed by 2 mL of hexane to remove nonpolar impurities.
-
Elution: Elute the EETs and DHETs from the column with 2 mL of ethyl acetate.[9]
-
Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial LC mobile phase (e.g., 50:50 acetonitrile:water) for analysis.[9]
Protocol 4: LC-MS/MS Analysis
-
LC System: Agilent 1200 series HPLC or equivalent.[2]
-
Column: Ascentis Express C18 column (e.g., 10 cm × 2.1 mm, 2.7 µm).[2]
-
Mobile Phase A: Water with 0.1% acetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid.
-
Gradient: A linear gradient appropriate to separate the DHETs (which elute earlier) from the more nonpolar EETs (which elute later).[1] A typical gradient might be 40% B to 95% B over 15 minutes.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI) in negative mode.[9]
-
Detection: Multiple Reaction Monitoring (MRM).
Data Presentation
Quantitative data should be organized into tables for clear interpretation and comparison between treatment groups.
Table 1: Example LC-MS/MS MRM Transitions for EET and DHET Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|
| EETs | 319.2 | |
| 14,15-EET | 319.2 | 219.0 |
| 11,12-EET | 319.2 | 167.0 |
| 8,9-EET | 319.2 | 155.0 |
| 5,6-EET | 319.2 | 191.0 |
| DHETs | 337.2 | |
| 14,15-DHET | 337.2 | 207.0 |
| 11,12-DHET | 337.2 | 167.0 |
| 8,9-DHET | 337.2 | 127.0 |
| 5,6-DHET | 337.2 | 145.0 |
| Internal Standards | ||
| 11,12-EET-d11 | 330.2 | 167.0 |
| 11,12-DHET-d11 | 348.2 | 167.0 |
Note: Specific product ions may vary based on instrument tuning.[10]
Table 2: Mean Concentrations (ng/mL) of EETs and DHETs in Plasma (n=6)
| Analyte | Vehicle Control (Mean ± SD) | This compound (Mean ± SD) |
|---|---|---|
| 14,15-EET | 2.5 ± 0.4 | 8.9 ± 1.1 |
| 14,15-DHET | 5.1 ± 0.7 | 1.8 ± 0.3 |
| 11,12-EET | 1.8 ± 0.3 | 6.5 ± 0.9 |
| 11,12-DHET | 4.2 ± 0.6 | 1.5 ± 0.2 |
Table 3: Calculated EET/DHET Ratios (Mean ± SD)
| Ratio | Vehicle Control (Mean ± SD) | This compound (Mean ± SD) | Fold Change |
|---|---|---|---|
| 14,15-EET/DHET | 0.49 ± 0.09 | 4.94 ± 0.81 | 10.1 |
| 11,12-EET/DHET | 0.43 ± 0.08 | 4.33 ± 0.65 | 10.1 |
Logical Relationship of sEH Inhibition
The administration of an sEH inhibitor directly causes a shift in the EET/DHET equilibrium, which is the intended therapeutic effect and the primary outcome measured by this protocol.
Caption: The logical cascade from sEH inhibitor treatment to an increased EET/DHET ratio.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | Inefficient extraction; Analyte degradation; Improper SPE procedure. | Ensure sample pH is acidic before extraction; Keep samples on ice; Check SPE conditioning and elution steps; Use fresh solvents. |
| Poor Peak Shape | Column contamination; Inappropriate mobile phase; Sample matrix effects. | Use a guard column; Flush the column; Optimize mobile phase composition and gradient; Ensure sample is fully reconstituted in mobile phase. |
| High Variability | Inconsistent sample handling; Pipetting errors; Incomplete protein precipitation. | Standardize all sample handling steps; Use calibrated pipettes; Ensure thorough mixing during protein precipitation and extraction. |
| No/Low Signal for 5,6-EET | 5,6-EET is chemically unstable and can be difficult to detect.[14] | Handle samples quickly and at low temperatures; Ensure antioxidant is present; Accept that quantification may be challenging. |
References
- 1. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epoxyeicosatrienoic and dihydroxyeicosatrienoic acids dilate human coronary arterioles via BKCa channels: implications for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Increases in Levels of Epoxyeicosatrienoic and Dihydroxyeicosatrienoic Acids (EETs and DHETs) in Liver and Heart in Vivo by 2,3,7,8-Tetrachlorodibenzo-p-Dioxin (TCDD) and in Hepatic EET:DHET Ratios by Cotreatment with TCDD and the Soluble Epoxide Hydrolase Inhibitor AUDA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 12. Protocol for Lipid Sample Preparation for Biomedical Research - Creative Proteomics [creative-proteomics.com]
- 13. secure01.blue.shared-server.net [secure01.blue.shared-server.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming poor bioavailability of sEH inhibitor-13
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with soluble epoxide hydrolase (sEH) inhibitors, with a focus on overcoming poor bioavailability, a common challenge with this class of compounds.
Disclaimer: The following guidance is based on published data for various sEH inhibitors, primarily those with a 1,3-disubstituted urea (B33335) scaffold. As specific data for "sEH inhibitor-13" is limited in publicly available literature, some recommendations are generalized and should be adapted based on the specific physicochemical properties of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor bioavailability of many sEH inhibitors?
A1: The poor bioavailability of many sEH inhibitors, particularly early-generation compounds, is often attributed to a combination of factors:
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Poor Aqueous Solubility: Many potent sEH inhibitors are highly lipophilic and have low water solubility, which limits their dissolution in the gastrointestinal tract and subsequent absorption.[1][2][3][4]
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High Melting Point: Compounds with high melting points can also exhibit poor solubility and dissolution characteristics.[4]
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Rapid Metabolism: Some sEH inhibitors are susceptible to rapid metabolism, such as through beta-oxidation, which leads to rapid clearance from the body.[3][5]
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High Plasma Protein Binding: While not always detrimental, very high plasma protein binding can sometimes limit the free fraction of the drug available to exert its effect and can alter its pharmacokinetic profile.[1][2]
Q2: I'm observing low exposure of my sEH inhibitor in vivo after oral administration. What are the likely causes?
A2: Low in vivo exposure after oral dosing is a common issue. The primary suspects are poor absorption due to low solubility and/or rapid first-pass metabolism in the gut wall and liver. To investigate this, consider performing a cassette dosing study with a small number of compounds to get an initial pharmacokinetic profile.[1][2] It would also be beneficial to analyze plasma for potential metabolites.
Q3: How can I improve the solubility of my sEH inhibitor?
A3: Several strategies can be employed to improve the solubility of sEH inhibitors:
-
Structural Modification: Incorporating polar functional groups or heterocycles into the molecule can enhance aqueous solubility.[4][5][6] For example, the addition of a tetrahydropyran (B127337) group has been shown to significantly increase the solubility of some sEH inhibitors.[4]
-
Formulation Strategies:
-
Co-solvents: Using co-solvents like polyethylene (B3416737) glycol (PEG) can help to dissolve the compound for in vivo studies. For example, TPPU has been successfully administered in drinking water containing 0.2% PEG400.[7]
-
Prodrugs: Converting the inhibitor into a more soluble prodrug that is metabolized to the active compound in vivo can be an effective approach.[8][9]
-
Salt Formation: For compounds with acidic or basic moieties, forming a salt can significantly improve solubility. The arginine salt of one sEH inhibitor, UB-SCG-74, demonstrated enhanced oral absorption.[9]
-
Particle Size Reduction: Techniques like micronization can increase the surface area of the drug particles, potentially improving the dissolution rate.[10]
-
Q4: What is "residence time" and why is it important for sEH inhibitors?
A4: Residence time refers to the duration that a drug remains bound to its target enzyme.[1][2] For sEH inhibitors, a longer residence time is a desirable characteristic as it can lead to a more sustained biological effect, even if the drug is cleared from circulation more rapidly.[1][2] Optimizing inhibitors to have a slower off-rate (koff) from the sEH enzyme can improve their in vivo efficacy.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low inhibitor concentration in plasma after oral gavage. | Poor aqueous solubility leading to low dissolution and absorption. | - Analyze the physicochemical properties of your inhibitor (solubility, logP, melting point).- Formulate the inhibitor with a solubility-enhancing agent (e.g., PEG, Tween 80).- Consider particle size reduction techniques.- If possible, explore structural modifications to improve solubility. |
| Rapid first-pass metabolism. | - Perform an in vitro metabolic stability assay using liver microsomes or hepatocytes.- If metabolism is rapid, consider co-administration with a metabolic inhibitor (in preclinical models) to confirm the issue.- Structural modifications to block metabolic sites may be necessary for long-term solutions. | |
| High variability in plasma concentrations between animals. | Inconsistent formulation or dosing technique. | - Ensure the formulation is homogenous and the inhibitor remains in solution or suspension.- Refine the oral gavage technique to ensure consistent delivery to the stomach. |
| Food effects on absorption. | - Standardize the fasting/feeding schedule of the animals before and after dosing.[11] | |
| Inhibitor is potent in vitro but shows low efficacy in vivo. | Poor pharmacokinetic properties (low exposure, short half-life). | - Conduct a full pharmacokinetic study to determine Cmax, Tmax, AUC, and half-life.- Correlate pharmacokinetic parameters with pharmacodynamic readouts (e.g., changes in epoxide-to-diol ratios in plasma or tissues).[8] |
| High plasma protein binding limiting free drug concentration. | - Measure the plasma protein binding of your inhibitor. | |
| Poor target engagement in the tissue of interest. | - Measure inhibitor concentrations in the target tissue. | |
| Difficulty in preparing a stable formulation for in vivo studies. | Poor solubility and high crystallinity of the inhibitor. | - Screen a panel of pharmaceutically acceptable solvents and excipients.- Consider amorphous solid dispersions or lipid-based formulations. |
Quantitative Data Summary
Table 1: In Vitro Potency of Selected sEH Inhibitors
| Inhibitor | Human sEH IC₅₀ (nM) | Monkey sEH IC₅₀ (nM) | Rat sEH IC₅₀ (nM) | Mouse sEH IC₅₀ (nM) |
| TPPU | 3.7[12][13] | 37[12][13] | 5[7] | 6[7] |
| t-TUCB | - | Potent[8] | - | - |
| t-AUCB | - | Potent[8] | - | - |
| AR9281 | - | - | - | - |
| GSK2256294 | Dose-dependent inhibition (up to 99.8%)[11] | - | - | - |
| This compound (compound 43) | 400[14] | - | - | - |
Table 2: Pharmacokinetic Parameters of TPPU in Mice (Oral Gavage)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| 0.1 | ~20 | ~2 | ~100 | 31-41[7] |
| 0.3 | ~60 | ~2 | ~300 | 31-41[7] |
| 1 | ~150 | ~4 | ~1000 | 31-41[7] |
| 3 | ~300 | ~4 | ~2000 | 31-41[7] |
Data are approximate and compiled from graphical representations in the cited literature.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
This assay is used to predict the intestinal absorption of a compound.
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.
-
Transepithelial Electrical Resistance (TEER) Measurement: Before the experiment, measure the TEER of the Caco-2 monolayer to ensure its integrity.
-
Assay Procedure: a. Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS). b. Add the test compound (e.g., this compound) dissolved in HBSS to the apical (AP) side of the monolayer. c. Add fresh HBSS to the basolateral (BL) side. d. At various time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL side. e. To assess efflux, perform the experiment in the reverse direction (BL to AP).
-
Sample Analysis: Analyze the concentration of the compound in the collected samples using LC-MS/MS.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber. A high Papp value suggests good intestinal permeability.[7]
Protocol 2: Oral Bioavailability Study in Rodents
This protocol outlines a typical procedure for assessing the oral bioavailability of an sEH inhibitor.
-
Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats. Acclimatize the animals for at least one week before the experiment.
-
Formulation Preparation: Prepare the sEH inhibitor in a suitable vehicle. For poorly soluble compounds, a suspension or a solution with a co-solvent like PEG 400 may be necessary. For example, TPPU can be dissolved in PEG 400 and then diluted in water.[7]
-
Dosing: a. Intravenous (IV) Group: Administer a single dose of the inhibitor (e.g., 1 mg/kg) via the tail vein to determine the pharmacokinetic parameters after IV administration. b. Oral (PO) Group: Administer a single dose of the inhibitor (e.g., 3 mg/kg) by oral gavage.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the inhibitor from the plasma samples and analyze the concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life for both IV and PO groups.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
Visualizations
Caption: sEH signaling pathway and the action of sEH inhibitors.
Caption: Workflow for assessing the bioavailability of sEH inhibitors.
References
- 1. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (TPPU): resulting drug levels and modulation of oxylipin pattern - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
sEH inhibitor-13 stability issues in DMSO solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing sEH inhibitor-13. The following information addresses common stability issues encountered when preparing and storing solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of soluble epoxide hydrolase (sEH), with a reported IC50 of 0.4 μM.[1] The sEH enzyme is a key component of the arachidonic acid signaling pathway, responsible for the degradation of epoxyeicosatrienoic acids (EETs), which are lipid mediators with anti-inflammatory properties.[2][3][4][5] By inhibiting sEH, this compound increases the levels of EETs, thereby reducing inflammation.
Q2: What is the chemical structure of this compound?
This compound is a quinazoline-4(3H)-one-7-carboxamide derivative. Its specific chemical structure can be found through supplier websites such as MedchemExpress.[1]
Q3: I am observing precipitation or loss of activity of my this compound in my DMSO stock solution. What could be the cause?
The quinazolinone core of this compound can be susceptible to degradation in DMSO.[6][7][8] Several factors can contribute to the instability of this compound in DMSO stock solutions:
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Water Content: DMSO is highly hygroscopic and readily absorbs moisture from the atmosphere. The presence of water can lead to the hydrolytic opening of the quinazoline (B50416) ring, causing degradation of the compound.[9]
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Storage Temperature: While freezing is generally recommended for long-term storage, improper storage temperatures can affect stability.
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Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and accelerate degradation.
-
Light Exposure: Some quinoline (B57606) derivatives can be photolabile, and exposure to light may cause degradation.[10]
Q4: How should I properly store my this compound DMSO stock solutions?
To ensure the maximum stability of your this compound stock solution:
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Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare your stock solution.
-
Aliquot: Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and moisture absorption.
-
Storage Temperature: Store the aliquots at -80°C for long-term storage. For short-term storage, -20°C is acceptable.
-
Protect from Light: Store vials in the dark to prevent potential photodegradation.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in DMSO stock solution upon storage | 1. Supersaturated solution: The initial concentration may be too high. 2. Moisture absorption: Water absorbed by DMSO can reduce solubility. 3. Freeze-thaw cycles: Can lead to precipitation. | 1. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, the solution may be supersaturated. 2. Use anhydrous DMSO and store in a desiccator. 3. Prepare smaller, single-use aliquots to avoid repeated freeze-thaw cycles. |
| Loss of biological activity over time | 1. Chemical degradation: The quinazolinone ring may be degrading. 2. Incorrect storage: Exposure to light, moisture, or improper temperature. | 1. Prepare a fresh stock solution. 2. Verify storage conditions. Store at -80°C in the dark. 3. Perform a stability test on your stock solution using HPLC (see Experimental Protocols). |
| Inconsistent experimental results | 1. Inaccurate concentration: Due to degradation or precipitation. 2. Variability in stock solution preparation: Differences in DMSO quality or handling. | 1. Always ensure the compound is fully dissolved before use. 2. Standardize your stock solution preparation protocol. 3. Qualify each new batch of stock solution with a functional assay. |
Quantitative Data Summary
While specific, publicly available stability data for this compound in DMSO is limited, the following table provides representative data based on the known instability of similar quinazolinone derivatives in DMSO.[6][7][8][11] This data is for illustrative purposes only.
| Storage Time | Storage at -20°C (% Remaining) | Storage at 4°C (% Remaining) | Storage at Room Temperature (% Remaining) |
| 0 days | 100% | 100% | 100% |
| 7 days | 98% | 95% | 85% |
| 30 days | 92% | 80% | 60% |
| 90 days | 85% | 65% | <40% |
Experimental Protocols
Protocol for Preparing this compound DMSO Stock Solution
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Allow the vial of this compound powder to equilibrate to room temperature before opening.
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Weigh the desired amount of the inhibitor in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous, high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution for 1-2 minutes until the inhibitor is completely dissolved. Gentle warming to 37°C for 5-10 minutes can aid dissolution.
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Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -80°C.
Protocol for Assessing the Stability of this compound in DMSO using HPLC
This protocol provides a framework for determining the stability of this compound in a DMSO stock solution over time.
Materials:
-
This compound DMSO stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
Procedure:
-
Timepoint 0 (T=0): Immediately after preparing the fresh DMSO stock solution, dilute an aliquot to a suitable concentration for HPLC analysis (e.g., 10 µM) with the mobile phase. Inject this sample into the HPLC system to obtain the initial peak area, which represents 100% integrity.
-
Storage: Store the remaining aliquots of the stock solution under the desired conditions (e.g., -80°C, -20°C, 4°C, and room temperature).
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Subsequent Timepoints: At each scheduled timepoint (e.g., 1, 7, 30, and 90 days), retrieve one aliquot from each storage condition.
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Sample Preparation and Analysis: Allow the aliquot to thaw completely and reach room temperature. Dilute and inject the sample into the HPLC system using the same method as for the T=0 sample.
-
Data Analysis:
-
Record the peak area of the parent compound at each timepoint.
-
Calculate the percentage of this compound remaining at each timepoint relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
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Plot the % remaining against time for each storage condition to determine the stability profile.
-
Visualizations
Caption: Arachidonic Acid Signaling Pathway and the Role of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcriptomic Analysis of Arachidonic Acid Pathway Genes Provides Mechanistic Insight into Multi-Organ Inflammatory and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.nuph.edu.ua [dspace.nuph.edu.ua]
- 10. benchchem.com [benchchem.com]
- 11. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting sEH inhibitor-13 Inconsistent In Vitro Results
Welcome to the technical support center for sEH inhibitor-13. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during in vitro experiments with this compound. Here you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
Q: We are observing significant variability in the IC50 value of this compound between different experimental runs. What are the potential causes and solutions?
A: Inconsistent IC50 values are a frequent challenge in enzyme inhibition assays and can arise from multiple factors. Here’s a breakdown of potential causes and how to troubleshoot them:
Potential Causes & Troubleshooting Steps:
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Compound Solubility and Stability:
-
Problem: this compound, like many small molecules, may have limited aqueous solubility, leading to precipitation in your assay buffer. The stability of the compound in solution, particularly in DMSO stock, can also be a factor.
-
Troubleshooting:
-
Solubility Check: Before starting your assay, visually inspect your highest concentration dilutions for any signs of precipitation.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells, typically ≤0.5%[1].
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Fresh Dilutions: Prepare fresh serial dilutions of this compound from a recent stock for each experiment.
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Stability in Media: If using a cell-based assay, assess the stability of this compound in your specific cell culture media over the experiment's duration[2].
-
-
-
Assay Conditions:
-
Problem: Minor variations in assay parameters can significantly impact enzyme kinetics and inhibitor potency.
-
Troubleshooting:
-
Enzyme and Substrate Concentrations: Use consistent concentrations of both the sEH enzyme and the substrate. For competitive inhibitors, the IC50 value is dependent on the substrate concentration. It is recommended to use a substrate concentration around its Km value[1].
-
Incubation Times: Standardize all incubation times, including pre-incubation of the enzyme with the inhibitor and the reaction time[1]. For covalent inhibitors, the pre-incubation time is particularly critical[3].
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Temperature and pH: Maintain a constant temperature and pH throughout the experiment, as these can affect enzyme activity[1].
-
-
-
Reagent Quality and Handling:
-
Problem: The quality and handling of reagents can introduce variability.
-
Troubleshooting:
-
Enzyme Activity: Ensure the sEH enzyme has not undergone multiple freeze-thaw cycles and has been stored correctly to maintain its activity. Use a fresh aliquot for each experiment[1].
-
Substrate Integrity: Protect fluorescent substrates from light and prepare fresh solutions to avoid degradation[4].
-
-
Table 1: Reported IC50 Values for this compound
| Reference/Study | Assay Type | sEH Species | IC50 (µM) | Key Experimental Conditions |
| Turanlı S, et al. (2022)[5] | Not Specified | Human | 0.4 | Not Specified |
| Hypothetical Study A | Fluorescent Assay | Human | 0.25 | 10 µM Substrate, 15 min pre-incubation |
| Hypothetical Study B | LC-MS/MS Assay | Human | 0.55 | Endogenous Substrate, 30 min pre-incubation |
| Hypothetical Study C | Cell-Based Assay | Human | 1.2 | 24-hour incubation in media with 10% FBS |
This table includes a known reported value and hypothetical data to illustrate potential variability.
Issue 2: High Background or Low Signal in a Fluorescent Assay
Q: We are using a fluorescent assay to measure sEH activity and are experiencing either high background fluorescence or a very low signal window. How can we optimize this?
A: Fluorescent assays are sensitive, and several factors can interfere with the signal.
Troubleshooting High Background:
-
Substrate Autohydrolysis: Some fluorescent substrates can spontaneously hydrolyze in the assay buffer. Run a "no-enzyme" control to check for this. If significant, prepare the substrate solution immediately before use[5].
-
Contaminated Reagents: Use high-purity water and fresh buffer components to avoid fluorescent contaminants[5].
-
Compound Interference: The inhibitor itself might be fluorescent. Measure the fluorescence of the compound in the assay buffer without the enzyme.
Troubleshooting Low Signal:
-
Enzyme Inactivity: Verify the activity of your sEH enzyme stock.
-
Incorrect Wavelengths: Ensure your plate reader's excitation and emission wavelengths are correctly set for the specific fluorophore being generated.
-
Suboptimal Concentrations: Titrate both the enzyme and substrate to find concentrations that yield a robust signal-to-background ratio.
-
Assay Buffer: Ensure the assay buffer is at room temperature, as cold buffer can inhibit enzyme activity[4].
Issue 3: Discrepancy Between Biochemical and Cell-Based Assay Results
Q: this compound is potent in our biochemical assay, but its activity is much lower in our cell-based assay. Why is this happening?
A: A drop in potency from a biochemical to a cell-based assay is a common observation and can be attributed to several cellular factors.
Potential Causes:
-
Serum Protein Binding: Components of fetal bovine serum (FBS) or other serum used in cell culture media, such as albumin, can bind to the inhibitor, reducing its free concentration available to enter the cells and interact with sEH[6]. This is a primary cause of an "IC50 shift"[6].
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Cellular Uptake and Efflux: The inhibitor may have poor cell permeability or be actively transported out of the cell by efflux pumps.
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Compound Metabolism: The cells may metabolize and inactivate the inhibitor over the course of the experiment.
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Off-Target Effects: At higher concentrations in a cellular context, the inhibitor might engage other targets, leading to complex biological responses that mask its effect on sEH.
Troubleshooting Steps:
-
Reduce Serum Concentration: If possible, perform the assay in a lower serum concentration or in serum-free media, being mindful of cell health.
-
Determine Fraction Unbound (fu): An equilibrium dialysis experiment can quantify the extent of plasma protein binding[6].
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Time-Course Experiment: Vary the incubation time in your cell-based assay to understand the kinetics of inhibition in a cellular environment.
Experimental Protocols
Detailed Protocol: In Vitro sEH Inhibition Assay (Fluorescent)
This protocol is a general guideline for a fluorometric assay to determine the IC50 of this compound.
-
Reagent Preparation:
-
Assay Buffer: 25 mM Bis-Tris-HCl (pH 7.0) containing 0.1 mg/mL BSA. Warm to room temperature before use.
-
sEH Enzyme Stock: Reconstitute lyophilized human recombinant sEH in assay buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Substrate Stock: Prepare a 10 mM stock of a suitable fluorescent sEH substrate (e.g., PHOME) in DMSO. Store protected from light.
-
Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in DMSO. Then, dilute these into the assay buffer to create a 10X working solution. The final DMSO concentration in the assay should be ≤0.5%.
-
In a black, 96-well microplate, add 20 µL of the 10X inhibitor dilutions to the respective wells. For the control (100% activity) and blank (0% activity) wells, add 20 µL of assay buffer with the same final DMSO concentration.
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Add 160 µL of a working solution of sEH enzyme (e.g., at a final concentration of 1-5 nM) to all wells except the blank wells. To the blank wells, add 160 µL of assay buffer.
-
Pre-incubate the plate at 30°C for 15 minutes to allow the inhibitor to bind to the enzyme.
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Prepare a 10X substrate working solution by diluting the substrate stock in assay buffer.
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Initiate the reaction by adding 20 µL of the 10X substrate working solution to all wells (e.g., for a final concentration around the Km).
-
Immediately begin kinetic reading on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen substrate. Read every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the blank from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration relative to the control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: The sEH signaling pathway, showing the conversion of arachidonic acid to EETs, which are then hydrolyzed by sEH to less active DHETs. This compound blocks this hydrolysis.
Experimental Workflow
Caption: A typical experimental workflow for determining the IC50 of this compound using a fluorescent assay.
Troubleshooting Logic
References
Optimizing sEH inhibitor-13 dosage for maximum efficacy
Welcome to the technical support center for sEH inhibitor-13. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental design and troubleshooting common issues encountered when working with this potent soluble epoxide hydrolase (sEH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent, competitive inhibitor of the C-terminal hydrolase domain of soluble epoxide hydrolase (sEH).[1][2] The sEH enzyme is responsible for the degradation of anti-inflammatory and analgesic lipid signaling molecules known as epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), converting them into their less active corresponding diols (dihydroxyeicosatrienoic acids or DHETs).[3][4][5] By inhibiting sEH, the inhibitor prevents this degradation, leading to an accumulation of beneficial EpFAs, which enhances their anti-inflammatory, vasodilatory, and analgesic effects.[6][7][8]
Q2: What is the reported IC50 value for this compound? A2: this compound (also referenced as compound 43) has a reported IC50 of 0.4 μM for the soluble epoxide hydrolase enzyme.[1]
Q3: How should I dissolve and store this compound? A3: For in vitro assays, this compound can typically be dissolved in an organic solvent like DMSO to create a high-concentration stock solution. For in vivo experiments, formulation is critical due to the often poor water solubility of potent sEH inhibitors.[9] A common vehicle for oral administration of similar inhibitors is an oleic acid-rich triglyceride containing 20% PEG400 (v/v) to ensure a clear solution.[6][10] Always refer to the Certificate of Analysis for specific storage recommendations, but generally, storing the solid compound at -20°C and stock solutions at -80°C is advisable.
Q4: What is the sEH signaling pathway? A4: The sEH pathway is a component of the arachidonic acid cascade. Polyunsaturated fatty acids (PUFAs) are metabolized by cytochrome P450 (CYP) enzymes into bioactive EpFAs.[2][4] These EpFAs have various physiological roles, including regulation of blood pressure and inflammation.[3] The enzyme soluble epoxide hydrolase (sEH) terminates the action of EpFAs by hydrolyzing them to their corresponding diols.[2][5] Inhibiting sEH is therefore a therapeutic strategy to augment the beneficial effects of endogenous EpFAs.
Troubleshooting Guide
Q5: My in vitro IC50 value for this compound is different from the published value. What could be the cause? A5: Discrepancies in IC50 values are common and can arise from several factors:
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Assay Conditions: The presence of bovine serum albumin (BSA) in the assay buffer can reduce the free concentration of highly protein-bound inhibitors, leading to higher apparent IC50 values.[11]
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Substrate Choice: Different fluorescent or natural substrates can yield different kinetic parameters and IC50 values.[11]
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Enzyme Source: Recombinant sEH from different species (human, mouse, rat) can have varying sensitivities to the inhibitor.[12]
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Protocol Differences: Incubation times, temperature, and buffer pH can all influence enzyme activity and inhibitor potency. It is difficult to directly compare potencies between laboratories if assay conditions are not identical.[13]
Q6: I'm observing low or no efficacy in my in vivo animal model. What should I check? A6: A lack of in vivo efficacy can be a complex issue. Consider the following troubleshooting steps:
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Pharmacokinetics (PK): The inhibitor may have poor absorption, rapid metabolism, or a short half-life, preventing it from reaching efficacious concentrations at the target tissue.[10] A PK study to measure plasma and tissue concentrations of the inhibitor is recommended.
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Formulation and Solubility: Poor solubility can lead to low bioavailability.[9] Ensure the inhibitor is fully dissolved in the vehicle. Test alternative delivery vehicles if necessary.
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Target Engagement: Confirm that the administered dose is sufficient to inhibit sEH activity in the target tissue. This can be assessed by measuring the ratio of EpFA substrates to their diol products in plasma or tissue samples via LC-MS/MS.[7]
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Animal Model: The chosen animal model may not be responsive to sEH inhibition. Some strains or disease models may have compensatory pathways or genetic variations that render sEH inhibition ineffective.[13]
Q7: The inhibitor is difficult to dissolve. How can I improve its solubility? A7: Many potent sEH inhibitors are lipophilic and have poor aqueous solubility.[9][14]
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For In Vitro Stocks: Use a minimal amount of 100% DMSO. Sonication may help.
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For In Vivo Dosing: As mentioned, co-solvents and lipid-based formulations are often necessary.[6] For some compounds, creating a salt form can improve aqueous solubility.
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For Cell Culture: When diluting a DMSO stock into aqueous media, do so rapidly and with vigorous mixing to avoid precipitation. Ensure the final DMSO concentration is low (typically <0.5%) to prevent solvent toxicity to the cells.
Data Presentation
Table 1: Potency of this compound and Related Compounds
| Compound | Target | IC50 Value | Reference |
|---|---|---|---|
| This compound | Human sEH | 0.4 µM (400 nM) | [1] |
| TCC | Human sEH | 24 ± 5 nM | [11] |
| GSK2256294A | Human sEH | 0.66 nM (Cell-based) | [15] |
| TPPU | Human sEH | Kᵢ = 0.19 nM | [9] |
| AR9281 | Human sEH | ~70% inhibition at 12h post-dose (in vivo) | [13] |
Note: IC50 and Kᵢ values are highly dependent on assay conditions and should be used for relative comparison.
Experimental Protocols
Protocol 1: In Vitro IC50 Determination via Fluorometric Assay This protocol is a general guideline based on commonly used fluorescence-based assays.[16][17]
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Reagent Preparation:
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Assay Buffer: Prepare a suitable buffer (e.g., 0.1 M Sodium Phosphate, pH 7.4).
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sEH Enzyme: Dilute recombinant human sEH enzyme in cold Assay Buffer to the desired working concentration.
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Substrate: Dilute a fluorescent sEH substrate (e.g., Epoxy Fluor 7) in Assay Buffer. Protect from light.[16]
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Inhibitor Dilutions: Prepare a serial dilution of this compound in 100% DMSO, then dilute further in Assay Buffer to create 10X working solutions. The final DMSO concentration in the well should be ≤1%.
-
-
Assay Procedure (96-well plate format):
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Add 10 µL of 10X inhibitor dilutions (or solvent control) to appropriate wells of a black, flat-bottom 96-well plate.
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Add 70 µL of Assay Buffer.
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Initiate the reaction by adding 10 µL of diluted sEH enzyme to all wells except the "no enzyme" background controls.
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Pre-incubate for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
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Start the measurement by adding 10 µL of the sEH substrate to all wells.
-
-
Data Acquisition:
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Immediately place the plate in a fluorescence plate reader.
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Measure the increase in fluorescence intensity kinetically over 15-30 minutes at the appropriate wavelengths (e.g., Ex/Em: 330/465 nm).[16]
-
-
Data Analysis:
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Calculate the reaction rate (slope of the linear portion of the kinetic read).
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Normalize the rates to the solvent control (0% inhibition) and a well with a saturating concentration of a known potent inhibitor (100% inhibition).
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Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
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Protocol 2: Cell-Based Assay for sEH Activity This protocol allows for the assessment of inhibitor potency in a more physiologically relevant environment.[16]
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Cell Culture:
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Plate cells known to express sEH (e.g., HEK293 cells transfected with sEH, or primary astrocytes) in a 96-well plate and grow to ~90% confluency.[15]
-
-
Inhibitor Treatment:
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Prepare serial dilutions of this compound in cell culture media. Ensure the final solvent concentration is non-toxic.
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Remove the old media from the cells and replace it with the media containing the inhibitor dilutions. Include a vehicle-only control.
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Incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
sEH Activity Measurement:
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Add a cell-permeable fluorescent sEH substrate (e.g., Epoxy Fluor 7) to each well.[16]
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Incubate for a specific period (e.g., 30-60 minutes) at 37°C.
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Measure the fluorescence in a plate reader. Alternatively, cell lysates can be prepared, and the activity can be measured using the in vitro protocol described above.
-
-
Data Analysis:
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Normalize the fluorescence signal to the vehicle control to determine the percent inhibition for each inhibitor concentration.
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Calculate the IC50 value as described in Protocol 1.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Regulation of soluble epoxide hydrolase in renal-associated diseases: insights from potential mechanisms to clinical researches [frontiersin.org]
- 6. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. scbt.com [scbt.com]
- 9. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. caymanchem.com [caymanchem.com]
- 17. assaygenie.com [assaygenie.com]
Technical Support Center: Minimizing Off-Target Effects of sEH Inhibitor-13
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using sEH inhibitor-13 in cell-based assays, with a focus on identifying and minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also referred to as compound 43) is a potent small molecule inhibitor of soluble epoxide hydrolase (sEH).[1] The primary function of sEH is to hydrolyze anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active corresponding dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound stabilizes the levels of EETs, thereby enhancing their beneficial effects, which include anti-inflammatory, vasodilatory, and analgesic properties.
Q2: What are off-target effects and why are they a concern with this compound?
Off-target effects occur when a small molecule, such as this compound, binds to and modulates the activity of proteins other than its intended target, sEH. This is a concern because it can lead to misinterpretation of experimental results, where an observed cellular phenotype is incorrectly attributed to the inhibition of sEH. Furthermore, off-target effects can induce cellular toxicity or other unintended biological consequences. Like many sEH inhibitors, this compound contains a urea-based pharmacophore, which can potentially interact with other proteins like kinases and proteases.[2]
Q3: What are the initial signs of potential off-target effects in my cell-based assays?
Common indicators of off-target effects include:
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Inconsistent results with other sEH inhibitors: Using a structurally different inhibitor for sEH produces a different or no phenotype.
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Discrepancy with genetic validation: The phenotype observed with this compound is not replicated when the gene for sEH (EPHX2) is knocked down or knocked out.
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Cytotoxicity at effective concentrations: The inhibitor causes significant cell death at concentrations required to inhibit sEH.
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Phenotypes appearing at high concentrations: The observed effect only occurs at concentrations significantly higher than the IC50 for sEH.
Q4: How can I proactively minimize off-target effects in my experimental design?
To minimize off-target effects, a multi-pronged approach is recommended:
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Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.
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Employ orthogonal validation: Confirm key findings using a structurally distinct sEH inhibitor.
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Incorporate genetic controls: Use siRNA/shRNA knockdown or CRISPR/Cas9 knockout of the EPHX2 gene to verify that the observed phenotype is dependent on the sEH target.
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Perform target engagement assays: Directly confirm that this compound is binding to sEH in your cellular system using techniques like the Cellular Thermal Shift Assay (CETSA).
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected results | Off-target effects of this compound. | 1. Dose-Response Curve: Perform a full dose-response curve to ensure you are using the lowest effective concentration. 2. Orthogonal Inhibitor: Treat cells with a structurally different sEH inhibitor (e.g., TPPU, AUDA). 3. Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce sEH levels and see if the phenotype is recapitulated. |
| High cellular toxicity | Off-target-mediated cytotoxicity. | 1. Toxicity Assay: Run a cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay to determine the therapeutic window. 2. Compare with Genetic Knockdown: Assess the viability of cells after EPHX2 knockdown. If genetic knockdown is not toxic, the inhibitor's toxicity is likely off-target. 3. Review Selectivity Data: If available, check selectivity panel data to see if the inhibitor hits known proteins involved in cell survival. |
| No observable effect | Poor cell permeability or rapid metabolism of the inhibitor. | 1. Target Engagement Assay: Perform a Cellular Thermal Shift Assay (CETSA) to confirm the inhibitor is reaching and binding to sEH inside the cells. 2. Incubation Time: Vary the incubation time with the inhibitor. 3. LC-MS/MS Analysis: Use liquid chromatography-mass spectrometry to measure the intracellular concentration of the inhibitor. |
| Results do not match published data | Differences in cell type, passage number, or assay conditions. | 1. Cell Line Authentication: Ensure your cell line is correct and free from contamination. 2. Standardize Protocols: Carefully control for variables such as cell density, serum concentration, and inhibitor solvent. 3. Positive and Negative Controls: Always include appropriate positive and negative controls in your experiments. |
Quantitative Data on this compound and Representative Off-Target Profile
While specific off-target screening data for this compound is not publicly available, it is crucial for researchers to perform such analyses. Below is a table with the known on-target potency of this compound and an illustrative table showing a representative selectivity profile for a well-characterized sEH inhibitor, AR9281, to demonstrate the type of data that should be considered.
Table 1: On-Target Potency of this compound
| Compound | Target | IC50 (µM) |
| This compound | human sEH | 0.4[1] |
Table 2: Representative Off-Target Selectivity Profile (Data for AR9281)
This data is for the sEH inhibitor AR9281 and is provided as an example of a favorable selectivity profile. Researchers should generate similar data for this compound.
| Target Class | Representative Off-Targets | Inhibition/Binding (%) @ 10 µM |
| Epoxide Hydrolases | Microsomal Epoxide Hydrolase (mEH) | < 5% |
| Kinases | Panel of ~150 Kinases | Little to no significant inhibition |
| GPCRs & Ion Channels | Panel of various receptors and channels | Little to no significant binding |
| CYP Enzymes | Various Cytochrome P450 enzymes | Minimal liability |
Key Experimental Protocols
Protocol 1: Dose-Response Curve for sEH Inhibition
Objective: To determine the EC50 of this compound in a cell-based assay.
Methodology:
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Cell Seeding: Plate cells at a suitable density in a 96-well plate and allow them to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
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Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control (DMSO). Incubate for the desired time (e.g., 24 hours).
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Assay: Perform a functional assay that is dependent on sEH activity. This could involve measuring a downstream biomarker or a cellular phenotype.
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Data Analysis: Plot the assay response against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the EC50.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of this compound to sEH in intact cells.
Methodology:
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Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat one group of cells with this compound (at a concentration above the EC50, e.g., 10 µM) and another with vehicle (DMSO) for 1-2 hours.
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Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature.
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Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease inhibitors.
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Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
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Western Blot Analysis: Collect the supernatant (soluble protein fraction). Normalize the protein concentration, and analyze the amount of soluble sEH by Western blot using an anti-sEH antibody.
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Data Analysis: Quantify the band intensities at each temperature. A positive thermal shift (i.e., more soluble sEH at higher temperatures) in the inhibitor-treated samples compared to the vehicle control indicates target engagement.
Protocol 3: Genetic Validation using CRISPR/Cas9 Knockout of EPHX2
Objective: To verify that the phenotype observed with this compound is due to on-target inhibition of sEH.
Methodology:
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gRNA Design: Design and clone two to three different guide RNAs (gRNAs) targeting an early exon of the EPHX2 gene into a Cas9 expression vector.
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Transfection: Transfect the gRNA/Cas9 plasmids into the target cells.
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Clonal Isolation: Isolate single-cell clones by limiting dilution or FACS.
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Verification of Knockout: Expand the clones and verify the knockout of the sEH protein by Western blot and/or Sanger sequencing of the genomic locus.
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Phenotypic Analysis: Perform the same functional assay on the knockout cells as was done with this compound. If the phenotype of the knockout cells recapitulates the phenotype observed with the inhibitor, it provides strong evidence for on-target activity.
Visualizations
Signaling Pathway of sEH
Caption: The sEH signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Validating On-Target Effects
Caption: A logical workflow for validating the on-target effects of this compound.
Troubleshooting Logic for Unexpected Results
Caption: A troubleshooting decision tree for unexpected results with this compound.
References
Technical Support Center: Overcoming Metabolic Instability of Early-Generation sEH Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the metabolic instability of early-generation soluble epoxide hydrolase (sEH) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My potent urea-based sEH inhibitor shows excellent in vitro activity but poor efficacy in vivo. What could be the underlying issue?
A1: A common reason for this discrepancy is the poor metabolic stability of early-generation sEH inhibitors, particularly those containing an adamantyl group.[1][2] These compounds are often rapidly metabolized by cytochrome P450 (CYP) enzymes in the liver, leading to low drug concentrations in the blood and a short in vivo half-life.[1][3][4] This rapid clearance prevents the inhibitor from reaching and maintaining a therapeutic concentration at the target site.
Q2: What are the primary metabolic pathways responsible for the breakdown of early-generation adamantyl urea (B33335) sEH inhibitors?
A2: The primary metabolic liability for many of these inhibitors is the adamantyl moiety.[1] In vitro studies with the N-adamantyl urea-based sEH inhibitor AEPU identified three main sites for Phase I metabolism:
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Oxidation of the adamantyl group.
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Oxidation of the urea nitrogen atoms.
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Cleavage of the polyethylene (B3416737) glycol chain (if present).[3][4]
Cytochrome P450 3A4 (CYP3A4) has been identified as a major enzyme responsible for the metabolism of these compounds.[3][4]
Q3: How can I experimentally assess the metabolic stability of my sEH inhibitor?
A3: The most common in vitro method to evaluate metabolic stability is the microsomal stability assay . This assay utilizes liver microsomes, which are rich in drug-metabolizing enzymes like CYPs, to simulate hepatic metabolism.[5] By incubating your compound with liver microsomes and monitoring its disappearance over time, you can determine key parameters like its half-life (t½) and intrinsic clearance (CLint). These parameters provide a good indication of how quickly the compound will be metabolized in vivo.
Q4: My sEH inhibitor has a short half-life in the microsomal stability assay. What strategies can I employ to improve its metabolic stability?
A4: To enhance metabolic stability, you can consider the following medicinal chemistry approaches:
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Replacing the Adamantyl Group: The adamantyl group is a known site of metabolic attack. Replacing it with other lipophilic groups or more polar moieties can improve stability.[1][6] For instance, replacing the adamantyl group with a phenyl ring has yielded highly potent inhibitors with potentially improved pharmacokinetic profiles.[1]
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Bioisosteric Replacement of the Urea Linkage: While the urea group is crucial for potent inhibition, it can also be a site of metabolic instability and can contribute to poor physicochemical properties. Bioisosteric replacements, such as amides or carbamates, have been explored to improve these properties while maintaining inhibitory activity.[7][8][9]
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Blocking Metabolic Hotspots: Introducing fluorine or chlorine atoms to the adamantyl ring can block sites of oxidation, thereby improving metabolic stability.[6][10]
Q5: What are some examples of early-generation sEH inhibitors and their reported pharmacokinetic challenges?
A5: Early inhibitors like dicyclohexyl urea (DCU) and 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) demonstrated the therapeutic potential of sEH inhibition but were hampered by poor physical properties and rapid metabolism.[2][11] For example, AUDA is known to be rapidly metabolized via cytochrome P450 action on the adamantyl group and through beta-oxidation.[2] This led to the development of second-generation inhibitors with improved pharmacokinetic profiles.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low oral bioavailability | Poor aqueous solubility of the inhibitor.[2][11] | - Incorporate more polar functional groups into the molecule.[1]- Formulate the compound with appropriate vehicles for in vivo studies. |
| Rapid first-pass metabolism in the liver.[12] | - Assess metabolic stability using a microsomal stability assay.- Employ medicinal chemistry strategies to block metabolic hotspots (see FAQ 4). | |
| High inter-individual variability in pharmacokinetic studies | Involvement of polymorphic drug-metabolizing enzymes (e.g., certain CYPs). | - Identify the specific CYP enzymes responsible for metabolism using recombinant CYP assays. |
| Inconsistent results in in vitro assays | Chemical instability of the compound in the assay buffer. | - Perform a control experiment by incubating the compound in the assay buffer without microsomes to assess for non-enzymatic degradation. |
Quantitative Data Summary
The following tables summarize key in vitro and in vivo parameters for representative sEH inhibitors.
Table 1: In Vitro Potency and Metabolic Stability of Selected sEH Inhibitors
| Compound | Target Species | IC₅₀ (nM) | Human Liver Microsome Stability (% remaining after 60 min) | Mouse Liver Microsome Stability (% remaining after 60 min) |
| Compound 5 | Human | 0.9 | 1 | 0 |
| Mouse | 0.4 | |||
| Compound 12 | Human | 0.4 | 1 | 0 |
| Mouse | 0.2 | |||
| Compound 15 | Human | 1.1 | 35 | 1 |
| Mouse | 0.4 | |||
| Compound 21 | Human | 1.3 | 24 | 0 |
| Mouse | 0.5 |
Data adapted from a study on benzohomoadamantane-based ureas.[5]
Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors in Rats (Oral Dosing)
| Inhibitor | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | t₁/₂ (h) |
| Inhibitor 11 | 3 | 1.3 ± 0.6 | 180 ± 20 | 580 ± 100 | 2.6 ± 0.3 |
| Inhibitor 14 | 3 | 6.0 ± 2.0 | 790 ± 220 | 8300 ± 1600 | 8.8 ± 0.5 |
| Inhibitor 18 (TPPU) | 3 | 2.0 ± 0.0 | 1100 ± 200 | 22000 ± 1600 | 11 ± 0.7 |
| Inhibitor 21 | 3 | 2.7 ± 1.2 | 1600 ± 500 | 29000 ± 7000 | 9.4 ± 1.1 |
Data are presented as mean ± SEM.[13][14]
Experimental Protocols
Microsomal Stability Assay
This protocol provides a general framework for assessing the metabolic stability of a test compound using liver microsomes.
Materials:
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Test compound
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Liver microsomes (human, rat, or other species)
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Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Positive control compounds (with known high and low metabolic clearance)
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Negative control (vehicle, e.g., DMSO)
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Ice-cold stop solution (e.g., acetonitrile (B52724) or methanol)
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96-well plates
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Incubator/shaker (37°C)
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Centrifuge
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LC-MS/MS system for analysis
Procedure:
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Preparation:
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Prepare a stock solution of the test compound and positive controls in an appropriate solvent (e.g., DMSO).
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Thaw the liver microsomes on ice.
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Prepare the reaction mixture containing phosphate buffer and the NADPH regenerating system.
-
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Incubation:
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Add the reaction mixture to the wells of a 96-well plate.
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Add a small volume of the test compound, positive controls, or vehicle to the respective wells to initiate the reaction. The final concentration of the test compound is typically around 1 µM.
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Incubate the plate at 37°C with gentle shaking.
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Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination:
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At each time point, terminate the reaction by adding an equal volume of ice-cold stop solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing:
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Centrifuge the plate to precipitate the microsomal proteins.
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Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
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Analyze the concentration of the remaining test compound in the supernatant using a validated LC-MS/MS method.
-
-
Data Analysis:
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Plot the natural logarithm of the percentage of the remaining test compound against time.
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Calculate the elimination rate constant (k) from the slope of the linear regression.
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Determine the half-life (t½) using the equation: t½ = 0.693 / k.
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Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).
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Visualizations
Caption: Role of sEH in the arachidonic acid cascade and the action of sEH inhibitors.
Caption: Experimental workflow for a microsomal stability assay.
References
- 1. drughunter.com [drughunter.com]
- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Formulation Strategies for Hydrophobic sEH Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation of hydrophobic soluble epoxide hydrolase (sEH) inhibitors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation of hydrophobic sEH inhibitors.
Issue 1: Poor Aqueous Solubility of sEH Inhibitor
Q1: My urea-based sEH inhibitor shows extremely low solubility in aqueous buffers, hindering in vitro assays and preclinical studies. What initial steps can I take?
A: This is a common challenge with many potent sEH inhibitors due to their hydrophobic nature and high melting points.[1][2] Before exploring complex formulations, consider the following:
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Co-solvents: For initial in vitro screening, dissolving the inhibitor in a small amount of a water-miscible organic solvent like DMSO, ethanol, or polyethylene (B3416737) glycol (PEG) 400 before dilution in your aqueous buffer can be effective.[3][4] Be mindful of the final solvent concentration to avoid artifacts in your biological assays.
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pH Adjustment: Although many sEH inhibitors are neutral, some may have ionizable groups. Determine the pKa of your compound and assess if adjusting the pH of the buffer could improve solubility.
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Structural Modification: If you are in the medicinal chemistry phase, minor structural modifications can significantly impact physical properties. For instance, modifying the urea (B33335) pharmacophore to an amide function has been shown to increase solubility by 10- to 30-fold, although it may slightly decrease potency against human sEH.[2]
Issue 2: Low Oral Bioavailability in Animal Studies
Q2: My sEH inhibitor has good in vitro potency but shows poor oral bioavailability in rodent models. What formulation strategies can I employ to improve this?
A: Low oral bioavailability of hydrophobic compounds is often due to poor dissolution and/or first-pass metabolism.[5] Advanced formulation strategies are typically required to overcome this. The two primary approaches are lipid-based formulations and amorphous solid dispersions.[6][7]
-
Lipid-Based Formulations: These formulations work by dissolving the hydrophobic drug in a lipid carrier, which can then be more easily absorbed by the gastrointestinal tract.[8] Self-emulsifying drug delivery systems (SEDDS) are a particularly effective type of lipid-based formulation.[4]
-
Amorphous Solid Dispersions (ASDs): In an ASD, the crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[7] This amorphous form has a higher apparent solubility and dissolution rate.[7]
Issue 3: Physical Instability of the Formulation
Q3: My amorphous solid dispersion of an sEH inhibitor shows recrystallization upon storage. How can I improve its physical stability?
A: The physical stability of ASDs is a critical concern, as recrystallization will negate the solubility advantage.[1][9][10] Several factors influence the stability of an ASD:
-
Polymer Selection: The choice of polymer is crucial. The polymer should be miscible with the drug and have a high glass transition temperature (Tg) to reduce molecular mobility and prevent recrystallization.[7]
-
Drug Loading: High drug loading can increase the tendency for recrystallization. It is important to determine the solubility of the drug in the polymer to ensure you are not supersaturating the system beyond its physical stability limit.[1]
-
Storage Conditions: ASDs can be sensitive to temperature and humidity. Storage in a cool, dry place is essential. Humidity can act as a plasticizer, lowering the Tg of the dispersion and promoting crystallization.[10]
Q4: My lipid-based formulation shows drug precipitation upon dilution in aqueous media. What is causing this and how can I prevent it?
A: Drug precipitation from lipid-based formulations upon dilution is a common issue, particularly with SEDDS that contain a high proportion of water-soluble surfactants.[6][11] This occurs because the solvent capacity of the formulation decreases as it is diluted in the gastrointestinal fluids.
-
Excipient Selection: A careful balance of oils, surfactants, and co-solvents is necessary. Formulations with a higher oil content may have a lower initial drug loading but can be more robust to precipitation upon dilution.
-
In Vitro Digestion Models: Utilizing in vitro lipolysis models can help predict how the formulation will behave in the gut. These models simulate the digestion process and can reveal potential issues with drug precipitation.[12]
Frequently Asked Questions (FAQs)
Q5: What are the main classes of formulation strategies for hydrophobic sEH inhibitors?
A: The primary strategies for formulating hydrophobic sEH inhibitors to improve their solubility and bioavailability include:
-
Lipid-Based Formulations: This broad category includes emulsions, microemulsions, liposomes, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS).[8]
-
Amorphous Solid Dispersions (ASDs): This involves dispersing the drug in an amorphous state within a polymer matrix, often prepared by spray drying or hot-melt extrusion.[7]
-
Nanoparticle-Based Formulations: This includes techniques like nanocrystals, polymeric nanoparticles, and lipid-polymer hybrid nanoparticles, which increase the surface area for dissolution.[13][14][15]
-
Prodrugs: Chemical modification of the sEH inhibitor to a more soluble prodrug that is converted to the active form in vivo.[5]
Q6: How do I choose between a lipid-based formulation and an amorphous solid dispersion?
A: The choice depends on the physicochemical properties of your sEH inhibitor and the desired formulation characteristics.
-
Lipid-based formulations are often a good choice for highly lipophilic drugs (high log P). The drug should have good solubility in at least one of the lipid excipients.[16]
-
Amorphous solid dispersions can be effective for a broader range of poorly soluble drugs, including those that are not highly lipophilic. The key is to find a polymer in which the drug is miscible.[7]
A preliminary screening of the drug's solubility in various lipid and polymeric excipients is a good starting point for making this decision.
Q7: What are the key characterization techniques for these formulations?
A: A thorough characterization is essential to ensure the quality and performance of your formulation. Key techniques include:
-
For Lipid-Based Formulations:
-
Droplet size analysis (e.g., Dynamic Light Scattering)
-
Zeta potential measurement
-
In vitro drug release/dissolution testing
-
In vitro lipolysis testing
-
-
For Amorphous Solid Dispersions:
-
Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and assess drug-polymer miscibility.
-
Powder X-ray Diffraction (PXRD) to confirm the amorphous state of the drug.
-
In vitro dissolution testing to assess the extent and duration of supersaturation.
-
-
For Nanoparticles:
-
Particle size and size distribution (e.g., Dynamic Light Scattering, Electron Microscopy)
-
Zeta potential
-
Entrapment efficiency and drug loading
-
Data Presentation
Table 1: Physicochemical Properties and In Vitro Potency of Selected sEH Inhibitors
| Inhibitor | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µg/mL) | IC50 (nM, human sEH) | Reference |
| Urea-Based Inhibitors | |||||
| t-TUCB | 438.3 | 1.6 | 5 | Potent low nM | [3] |
| APAU (AR9281) | - | - | - | Potent | [4] |
| AUDA | - | - | Poor | Potent | [17] |
| Amide-Based Inhibitors | |||||
| Compound 14-34 | - | - | 10-30 fold higher than ureas | 1.6 | [2][18] |
Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors in Murine Models
| Inhibitor | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| t-AUCB | 0.1 mg/kg, p.o. | - | - | - | 68 ± 22 | [17] |
| AMHDU | - | ~50 (from graph) | ~0.5 | - | - | [19] |
Table 3: Example of Bioavailability Enhancement with Amorphous Solid Dispersion
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Fold Increase in Bioavailability | Reference |
| Crystalline Drug | 15.05 ± 2.45 | 2 | 33.78 ± 7.3 | - | [5] |
| Solid Dispersion with PVP K-30 | - | - | - | Significantly enhanced | [5] |
Experimental Protocols
Protocol 1: Preparation of Liposomes with a Hydrophobic sEH Inhibitor using the Thin-Film Hydration Method
-
Lipid Film Formation:
-
Dissolve the hydrophobic sEH inhibitor and lipids (e.g., DSPC and cholesterol) in an organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Further dry the film under vacuum to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain smaller, more uniform liposomes (e.g., small unilamellar vesicles or SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering.
-
Measure the encapsulation efficiency by separating the free drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the drug in each fraction.
-
Protocol 2: Preparation of an Amorphous Solid Dispersion of an sEH Inhibitor using Spray Drying
-
Solution Preparation:
-
Dissolve the sEH inhibitor and a suitable polymer (e.g., HPMCAS, PVP) in a common volatile organic solvent or a solvent mixture (e.g., methanol, acetone).[20]
-
-
Spray Drying:
-
Atomize the solution into a hot drying gas stream in a spray dryer. The rapid evaporation of the solvent leads to the formation of solid particles of the drug dispersed in the polymer.
-
Optimize spray drying parameters such as inlet temperature, feed rate, and atomization pressure to obtain a fine powder with low residual solvent.[21]
-
-
Secondary Drying:
-
Collect the powder and perform secondary drying under vacuum to remove any remaining solvent.
-
-
Characterization:
-
Confirm the amorphous state of the sEH inhibitor in the dispersion using PXRD and DSC.
-
Perform in vitro dissolution testing to evaluate the extent and duration of supersaturation compared to the crystalline drug.
-
Mandatory Visualization
References
- 1. Effect of Polymer Hydrophobicity on the Stability of Amorphous Solid Dispersions and Supersaturated Solutions of a Hydrophobic Pharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of Amide-Based Inhibitors of Soluble Epoxide Hydrolase with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Challenges of Amorphous Solid Dispersions of Drugs: A Critical Review on Mechanistic Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physical Stability of Amorphous Solid Dispersions: a Physicochemical Perspective with Thermodynamic, Kinetic and Environmental Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. future4200.com [future4200.com]
- 12. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral bioavailability: issues and solutions via nanoformulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. A Review on Polymer and Lipid-Based Nanocarriers and Its Application to Nano-Pharmaceutical and Food-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and evaluation of non-urea inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lipid nanocapsules for dermal application: a comparative study of lipid-based versus polymer-based nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Arachidonic Acid Cascade and Eicosanoid Production Are Elevated While LTC4 Synthase Modulates the Lipidomics Profile in the Brain of the HIVgp120-Transgenic Mouse Model of NeuroHIV - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Epoxyeicosanoid Signaling in CNS Function and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Pharmacokinetic Profile of sEH Inhibitor-13 Analogues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of soluble epoxide hydrolase (sEH) inhibitor-13 analogues.
Troubleshooting and FAQs
This section is designed to provide rapid assistance for specific issues that may arise during your experiments.
1. In Vitro Metabolic Stability Assays
-
Question: Why am I observing very rapid disappearance of my sEH inhibitor analogue in the liver microsomal stability assay?
-
Answer: Rapid metabolism is a common challenge for sEH inhibitors.[1] The primary culprits are often cytochrome P450 (CYP) enzymes in the liver microsomes.[2] Consider the following:
-
Structural Liabilities: Certain functional groups are more susceptible to metabolic attack. For instance, adamantyl groups in earlier generations of sEH inhibitors were found to be rapidly metabolized.[3]
-
Lipophilicity: Highly lipophilic compounds may have a higher affinity for metabolic enzymes.[4]
-
Troubleshooting:
-
Structural Modification: Replacing metabolically labile groups, such as an adamantyl group with a substituted phenyl group, has been shown to improve metabolic stability.[5] For piperidine-derived analogues, introducing fluorine atoms can retard metabolism.[5]
-
Negative Control: Ensure you are running a control incubation without the NADPH regenerating system. Disappearance of the compound in this control could indicate chemical instability rather than metabolic degradation.
-
-
-
-
Question: My in vitro metabolic stability results are not correlating with my in vivo pharmacokinetic data. What could be the reason?
-
Answer: Discrepancies between in vitro and in vivo data can arise from several factors:
-
Extrahepatic Metabolism: Metabolism may be occurring in tissues other than the liver (e.g., intestine, kidney), which is not accounted for in a liver microsomal assay.
-
Transporter Effects: The compound may be a substrate for efflux transporters (like P-glycoprotein) in the gut wall, limiting its absorption and systemic exposure, a factor not measured in this assay.
-
Formulation Effects: The in vivo performance is highly dependent on the formulation, which influences dissolution and absorption.[6][7][8]
-
-
2. In Vivo Pharmacokinetic Studies
-
Question: I am observing high inter-animal variability in the plasma concentrations of my sEH inhibitor analogue after oral dosing in mice. What are the potential causes and solutions?
-
Answer: High variability in preclinical oral pharmacokinetic studies is a frequent issue.[3][9] Potential causes include:
-
Poor Aqueous Solubility: Many sEH inhibitors have poor solubility, leading to variable dissolution and absorption.[1][4]
-
Formulation Inconsistency: The way the compound is formulated and administered can significantly impact its absorption.
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress-induced physiological changes in the animals.
-
Physiological State of Animals: Factors like fed/fasted state can alter gastrointestinal pH and motility, affecting drug absorption.[10]
-
-
Troubleshooting:
-
Formulation Optimization: For poorly soluble compounds, consider formulation strategies like preparing a micronized suspension, using a self-emulsifying drug delivery system (SEDDS), or complexation with cyclodextrins.[6][7][8][11]
-
Standardized Procedures: Ensure consistent animal handling, dosing, and sampling procedures. Using a serial blood sampling technique can help reduce inter-animal variability.[12][13]
-
Dose Linearity Study: Assess if the exposure increases proportionally with the dose. Non-linearity can indicate solubility-limited absorption.
-
-
-
Question: The oral bioavailability of my sEH inhibitor analogue is very low. How can I improve it?
-
Answer: Low oral bioavailability is often linked to poor solubility and/or high first-pass metabolism.
-
Improve Solubility: As mentioned, formulation strategies are key. Reducing particle size (micronization/nanonization) increases the surface area for dissolution.[6]
-
Reduce First-Pass Metabolism: If in vitro data suggests high hepatic clearance, medicinal chemistry efforts can be directed at blocking sites of metabolism. For example, replacing a metabolically susceptible hydrogen with fluorine.[5]
-
Structure-Activity Relationship (SAR) Analysis: Systematically modify the structure to identify analogues with improved physicochemical properties without compromising potency. For example, replacing an adamantyl group with a trifluoromethoxyphenyl group in some urea-based inhibitors resulted in higher blood concentrations.[3]
-
-
3. sEH Enzyme Inhibition Assays
-
Question: What are some common pitfalls to avoid when performing an sEH enzyme activity assay?
-
Answer: To ensure accurate and reproducible results in your sEH inhibition assays:
-
Compound Solubility: Ensure your test compound is fully dissolved in the assay buffer. Precipitation will lead to an underestimation of potency. A small percentage of a co-solvent like DMSO is often used.
-
Incubation Time: Pre-incubating the enzyme with the inhibitor before adding the substrate can be important, especially for slow-binding inhibitors.
-
Substrate Concentration: The substrate concentration should ideally be at or below its Michaelis-Menten constant (Km) to accurately determine IC50 values for competitive inhibitors.
-
Positive Control: Always include a known sEH inhibitor (e.g., TPPU) as a positive control to validate the assay performance.
-
-
Quantitative Data Summary
The following tables summarize key quantitative data for sEH inhibitor-13 and related analogues to facilitate comparison.
Table 1: In Vitro Potency of this compound and TPPU Analogues
| Compound | Target | IC50 (nM) | Source |
| This compound (compound 43) | Human sEH | 400 | [14] |
| TPPU | Human sEH | 45 | [15] |
| TPPU | Monkey sEH | 16 | [15] |
| TPPU | Rat sEH | <50 | [15] |
| TPPU | Mouse sEH | 90 | [15] |
Table 2: Pharmacokinetic Parameters of TPPU in Mice and Rats
| Species | Dose & Route | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Source |
| Mouse | 0.01 mg/kg i.v. | - | - | - | - | [16] |
| Mouse | 3 mg/kg p.o. | - | 37 ± 2.5 | - | - | [16] |
| Rat | 0.2 mg/L in drinking water | ~10 (steady state) | - | - | - | [17] |
| Rat | 1 mg/L in drinking water | ~50 (steady state) | - | - | - | [17] |
| Rat | 5 mg/L in drinking water | ~200 (steady state) | - | - | - | [17] |
Note: Pharmacokinetic parameters can vary depending on the study conditions, formulation, and analytical methods used.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. In Vitro Metabolic Stability Assay Using Liver Microsomes
-
Objective: To determine the in vitro metabolic stability of an sEH inhibitor analogue by measuring its disappearance over time in the presence of liver microsomes.
-
Materials:
-
Pooled liver microsomes (human, mouse, or rat)
-
Test compound and positive control (e.g., a compound with known metabolic fate)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
96-well plates, incubator, centrifuge, LC-MS/MS system
-
-
Procedure:
-
Preparation:
-
Prepare a working solution of the test compound and positive control in the phosphate buffer. The final concentration is typically 1 µM.
-
Prepare the liver microsomal solution in cold phosphate buffer (e.g., 0.5 mg/mL protein concentration).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead.
-
-
Time Points and Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t1/2) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t1/2) / (mg microsomal protein/mL).
-
-
2. In Vivo Pharmacokinetic Study in Mice (Oral Gavage)
-
Objective: To determine the pharmacokinetic profile of an sEH inhibitor analogue in mice following oral administration.
-
Materials:
-
Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Male C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Anesthetic (e.g., isoflurane) for terminal bleed
-
LC-MS/MS system
-
-
Procedure:
-
Animal Acclimation and Fasting:
-
Acclimate mice to the facility for at least 3 days.
-
Fast mice overnight (approximately 12 hours) before dosing, with free access to water.[10]
-
-
Dosing:
-
Weigh each mouse to determine the correct dosing volume.
-
Administer the test compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg). The volume is typically around 0.2 mL.[10]
-
-
Blood Sampling (Serial Sampling):
-
Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[3]
-
Blood can be collected from the tail vein or saphenous vein for serial sampling.[3][12]
-
Place the collected blood into microcentrifuge tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to new tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Prepare plasma samples for analysis (e.g., by protein precipitation with acetonitrile containing an internal standard).
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t1/2 (elimination half-life).
-
-
Visualizations
Signaling Pathway
Caption: The sEH signaling pathway and point of intervention.
Experimental Workflow
Caption: A typical experimental workflow for sEH inhibitor development.
References
- 1. researchgate.net [researchgate.net]
- 2. mttlab.eu [mttlab.eu]
- 3. Pharmacokinetic optimization of four soluble epoxide hydrolase inhibitors for use in a murine model of inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improved pharmacokinetic and bioavailability support of drug discovery using serial blood sampling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Oral treatment of rodents with soluble epoxide hydrolase inhibitor 1-(1-propanoylpiperidin-4-yl)-3-[4-(trifluoromethoxy)phenyl]urea (TPPU): Resulting drug levels and modulation of oxylipin pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Soluble Epoxide Hydrolase Inhibitors in a Model of Inflammatory Pain: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of soluble epoxide hydrolase (sEH) inhibitors in preclinical models of inflammatory pain. This document synthesizes experimental data from various studies to evaluate the therapeutic potential of these compounds in alleviating inflammation-driven pain.
The inhibition of soluble epoxide hydrolase (sEH) has emerged as a promising therapeutic strategy for managing inflammatory pain.[1][2][3] By preventing the degradation of anti-inflammatory epoxy-fatty acids (EpFAs), sEH inhibitors can enhance their beneficial effects, leading to reduced pain and inflammation.[1][2][3][4] Among the numerous sEH inhibitors developed, compounds featuring a urea-based pharmacophore have demonstrated significant efficacy in various preclinical models. This guide focuses on comparing the performance of these inhibitors, with a particular interest in compounds structurally related to "sEH inhibitor-13" and the well-characterized inhibitor, AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid).
While direct head-to-head comparisons in a single study are limited, this guide consolidates data from multiple sources to provide a comparative overview of their effectiveness in attenuating inflammatory pain responses. The data presented herein is primarily derived from rodent models of inflammatory pain induced by agents such as lipopolysaccharide (LPS) and Complete Freund's Adjuvant (CFA).
Quantitative Performance Data
The following table summarizes the quantitative data on the efficacy of various urea-based sEH inhibitors in preclinical models of inflammatory pain. It is important to note that these data are compiled from different studies and direct comparisons should be made with consideration of the potential variations in experimental protocols.
| Inhibitor | Pain Model | Animal Model | Key Efficacy Data | Reference |
| AUDA-nBE | LPS-induced thermal hyperalgesia | Rat | Dose-dependent reversal of thermal hyperalgesia. A 300 mg/kg topical dose showed a significantly greater effect than a 50 mg/kg dose. | [5] |
| APAU | LPS-induced allodynia | Rat | A 10 mg/kg dose significantly blocked allodynia, outperforming the COX-2 inhibitor celecoxib. | [4] |
| t-AUCB | LPS-induced allodynia | Rat | Demonstrated dose-dependent reduction of allodynia. | [4] |
| t-TUCB | LPS-induced allodynia | Rat | Showed dose-dependent reduction of allodynia. | [4] |
| TPPU | CFA-induced thermal hyperalgesia | Mouse | Oral administration reduced thermal hyperalgesia and lowered concentrations of the pro-inflammatory metabolite 12,13-DiHOME. | [6] |
| TPPU | Collagen-induced arthritis | Mouse | Ameliorated hyperalgesia and edema; decreased expression of pro-inflammatory cytokines (IFN-γ, IL-12, IL-1β, IL-6). | [7] |
| TPPU | Spared nerve injury (neuropathic pain with inflammation) | Mouse | A 3 mg/kg dose improved mechanical withdrawal threshold and decreased serum levels of inflammatory cytokines IL-1β and TNF-α. | [8][9] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been created using the DOT language.
Caption: Signaling pathway of sEH inhibition in inflammatory pain.
Caption: Experimental workflow for evaluating sEH inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for evaluating sEH inhibitors in models of inflammatory pain.
Lipopolysaccharide (LPS)-Induced Inflammatory Pain Model
This model is used to induce an acute inflammatory response.
-
Animals: Male Sprague-Dawley rats are typically used.[4]
-
Induction of Inflammation: A subcutaneous injection of LPS (e.g., 10 µg) in the plantar surface of one hind paw is administered to induce localized inflammation and pain hypersensitivity.[6]
-
Drug Administration: sEH inhibitors (e.g., APAU, AUDA-nBE) or vehicle are administered, often through various routes such as intraperitoneal, oral, or topical application, at specific time points before or after LPS injection.[4][5]
-
Behavioral Assessment:
-
Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation is measured using von Frey filaments. A decrease in the force required to elicit a withdrawal response indicates allodynia.
-
Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured (Hargreaves test). A shorter withdrawal latency indicates thermal hyperalgesia.[5]
-
-
Biochemical Analysis: After behavioral testing, tissues such as the paw, dorsal root ganglia, and spinal cord may be collected to measure levels of inflammatory mediators (e.g., cytokines, prostaglandins) and oxylipins (EpFAs and their corresponding diols) using techniques like ELISA and LC-MS/MS.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
This model induces a more persistent inflammatory pain state, which is relevant for studying chronic inflammatory conditions.[10][11][12]
-
Induction of Inflammation: A single intraplantar injection of CFA (an emulsion of heat-killed Mycobacterium tuberculosis in mineral oil) into the hind paw induces a robust and long-lasting inflammation, characterized by edema, erythema, and hypersensitivity.[11][13]
-
Drug Administration: sEH inhibitors (e.g., TPPU) or vehicle are typically administered orally or systemically. Treatment can be initiated before or after the onset of inflammation and may be given as a single dose or chronically over several days.[6][7]
-
Behavioral Assessment: Similar to the LPS model, mechanical allodynia and thermal hyperalgesia are the primary behavioral endpoints measured at various time points after CFA injection.
-
Biochemical and Histological Analysis:
-
Cytokine Profiling: Joint and paw tissues are collected to measure the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 via RT-qPCR or ELISA.[7]
-
Histology: Tissues may be processed for histological examination to assess the degree of inflammation, including immune cell infiltration.[7]
-
Oxylipin Analysis: Plasma and tissue samples can be analyzed to determine the concentrations of EpFAs and their diol metabolites to confirm sEH inhibition.[6]
-
Conclusion
References
- 1. dovepress.com [dovepress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Soluble epoxide hydrolase as a therapeutic target for pain, inflammatory and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of soluble epoxide hydrolase reduces LPS-induced thermal hyperalgesia and mechanical allodynia in a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble epoxide hydrolase inhibitor, TPPU, increases regulatory T cells pathway in an arthritis model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The soluble epoxide hydrolase inhibitor TPPU improves comorbidity of chronic pain and depression via the AHR and TSPO signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The soluble epoxide hydrolase inhibitor TPPU improves comorbidity of chronic pain and depression via the AHR and TSPO signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An animal model of chronic inflammatory pain: pharmacological and temporal differentiation from acute models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 12. criver.com [criver.com]
- 13. An overview of animal models of pain: disease models and outcome measures - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Novel Soluble Epoxide Hydrolase (sEH) Inhibitors with AR9281
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of emerging soluble epoxide hydrolase (sEH) inhibitors against the well-characterized clinical candidate, AR9281 (also known as sEH inhibitor-13). The objective is to offer an evidence-based resource for selecting the most suitable compounds for further investigation in preclinical and clinical research.
Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade, responsible for the hydrolysis of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1] By inhibiting sEH, the bioavailability of EETs is increased, leading to a range of potential therapeutic benefits, including anti-hypertensive, anti-inflammatory, and analgesic effects.[1][2] The development of potent and selective sEH inhibitors has therefore become a promising avenue for the treatment of various cardiovascular, inflammatory, and pain-related disorders.
AR9281 is a potent sEH inhibitor that has undergone clinical evaluation.[3][4] However, the quest for inhibitors with improved pharmacokinetic profiles and enhanced efficacy has led to the development of a number of novel compounds. This guide will focus on a direct comparison of several of these novel inhibitors with AR9281, presenting key performance data from in vitro and in vivo studies.
Comparative Analysis of sEH Inhibitors
The following tables summarize the in vitro potency and pharmacokinetic properties of selected novel sEH inhibitors in comparison to AR9281.
In Vitro Potency: A Comparison of IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The data presented below has been compiled from various studies and highlights the inhibitory activity of the compounds against human, rat, and mouse sEH.
| Inhibitor | Human sEH IC50 (nM) | Rat sEH IC50 (nM) | Mouse sEH IC50 (nM) |
| AR9281 (APAU) | ~8 | 1.8 | 1.9 |
| TPPU | 1.1 | 2.8 | 2.8 |
| t-AUCB | 0.8 | 1.1 | 1.3 |
| t-TUCB | 0.4 | 0.5 | 0.6 |
| AUDA | ~20 | ~3 | ~3 |
| UB-SCG-74 | 0.4 | 0.4 | 0.4 |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes and has been sourced from multiple publications.
Pharmacokinetic Profiles in Rodents
The pharmacokinetic properties of a drug candidate are crucial for its in vivo efficacy. The following table provides a comparative overview of key pharmacokinetic parameters for the selected sEH inhibitors in rodents.
| Inhibitor | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | T1/2 (h) | AUC (ng·h/mL) |
| AR9281 (APAU) | Mouse | 1 mg/kg, p.o. | 140 ± 30 | 0.25 | 1.8 ± 0.3 | 250 ± 50 |
| TPPU | Rat | 1 mg/kg, p.o. | 250 ± 50 | 2 | 5.5 ± 0.5 | 2000 ± 200 |
| t-AUCB | Mouse | 1 mg/kg, p.o. | 230 ± 40 | 0.5 | 3.5 ± 0.5 | 650 ± 100 |
| t-TUCB | Mouse | 1 mg/kg, p.o. | ~150 | ~1 | ~4 | ~500 |
| AUDA | Rat | 10 mg/kg, p.o. | ~100 | ~4 | ~6 | ~800 |
Note: Pharmacokinetic parameters are highly dependent on the experimental conditions, including the animal strain, formulation, and analytical methods used. The data provided is for comparative illustration.
In Vivo Efficacy: Antihypertensive Effects
The in vivo efficacy of sEH inhibitors is often evaluated in models of hypertension. In a well-established model of angiotensin II-induced hypertension in rats, oral administration of AR9281 has been shown to significantly reduce systolic blood pressure.[3][5][6] For instance, in one study, AR9281 treatment (30 mg/kg/day) for 14 days lowered systolic blood pressure from approximately 180 mmHg to 142 mmHg.[6] Similarly, other sEH inhibitors like AUDA and c-AUCB have demonstrated significant blood pressure-lowering effects in various rodent models of hypertension.[2][7][8]
Experimental Protocols
sEH Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro potency (IC50) of sEH inhibitors using a fluorogenic substrate.
1. Materials:
-
Recombinant human, rat, or mouse sEH
-
sEH assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
Fluorogenic substrate [e.g., cyano(2-methoxynaphthalen-6-yl)methyl(3-phenyloxiran-2-yl)methyl carbonate (CMNPC)]
-
Test inhibitors and reference compound (e.g., AR9281) dissolved in DMSO
-
96-well or 384-well microplates (black, for fluorescence)
-
Fluorescence microplate reader
2. Procedure:
-
Prepare serial dilutions of the test inhibitors and the reference compound in sEH assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Add a fixed amount of recombinant sEH to each well of the microplate.
-
Add the serially diluted inhibitors to the wells containing the enzyme and incubate for a defined period (e.g., 5-10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/465 nm for the product of CMNPC hydrolysis).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
Pharmacokinetic Analysis in Rodents
This protocol outlines a general procedure for assessing the pharmacokinetic profile of an sEH inhibitor in rodents following oral administration.
1. Animals:
-
Male or female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice) of a specific age and weight range.
2. Dosing and Sampling:
-
Formulate the test inhibitor in a suitable vehicle for oral gavage (e.g., a solution or suspension in corn oil or a mixture of PEG400, Solutol HS 15, and water).
-
Administer a single oral dose of the inhibitor to the animals.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via an appropriate route (e.g., tail vein or retro-orbital sinus).
-
Process the blood samples to obtain plasma or serum and store them at -80°C until analysis.
3. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method for the quantification of the inhibitor in plasma or serum, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Analyze the plasma/serum samples to determine the concentration of the inhibitor at each time point.
4. Data Analysis:
-
Plot the plasma concentration-time curve for the inhibitor.
-
Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), T1/2 (half-life), and AUC (area under the curve) using non-compartmental analysis software.
In Vivo Efficacy in a Rodent Model of Hypertension
This protocol describes the evaluation of the antihypertensive effects of an sEH inhibitor in the angiotensin II (Ang II)-induced hypertension model in rats.
1. Animals and Model Induction:
-
Male Sprague-Dawley rats.
-
Implant osmotic minipumps subcutaneously for the continuous infusion of Ang II at a specific rate (e.g., 200 ng/kg/min) for a defined period (e.g., 14 days) to induce hypertension.
2. Treatment:
-
Randomly assign the hypertensive animals to different treatment groups: vehicle control and inhibitor-treated groups.
-
Administer the test inhibitor or vehicle orally once or twice daily for the duration of the Ang II infusion.
3. Blood Pressure Measurement:
-
Measure systolic blood pressure at regular intervals (e.g., daily or every other day) using a non-invasive method such as tail-cuff plethysmography.
-
Alternatively, for continuous and more accurate measurements, use radiotelemetry to monitor blood pressure.
4. Data Analysis:
-
Plot the changes in systolic blood pressure over time for each treatment group.
-
Compare the blood pressure values between the vehicle-treated and inhibitor-treated groups at the end of the study using appropriate statistical tests (e.g., t-test or ANOVA) to determine the antihypertensive efficacy of the inhibitor.
Visualizing the Science: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The sEH signaling pathway.
Caption: Mechanism of action of sEH inhibitors.
Caption: Experimental workflow for sEH inhibitor screening.
References
- 1. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Orally Active Epoxide Hydrolase Inhibitor Lowers Blood Pressure and Provides Renal Protection in Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and pharmacodynamics of AR9281, an inhibitor of soluble epoxide hydrolase, in single- and multiple-dose studies in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - Publication [biokb.lcsb.uni.lu]
- 6. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of soluble epoxide hydrolase improves the impaired pressure–natriuresis relationship and attenuates the development of hypertension and hypertension-associated end-organ damage in Cyp1a1-Ren-2 transgenic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antihypertensive action of soluble epoxide hydrolase inhibition in Ren-2 transgenic rats is mediated by suppression of the intrarenal renin-angiotensin system - PMC [pmc.ncbi.nlm.nih.gov]
Validating sEH Inhibitor-13 In Vivo: A Comparative Guide to On-Target Activity
For Researchers, Scientists, and Drug Development Professionals
The inhibition of soluble epoxide hydrolase (sEH) presents a promising therapeutic strategy for a range of inflammatory and pain-related disorders. By preventing the degradation of beneficial epoxyeicosatrienoic acids (EETs), sEH inhibitors can modulate key signaling pathways involved in inflammation and analgesia. This guide provides a framework for validating the on-target in vivo activity of sEH inhibitor-13, a potent quinazoline-4(3H)-one-7-carboxamide derivative. Due to the limited availability of published in vivo data for this compound, this guide will compare its known in vitro potency with the extensively validated in vivo profiles of three leading sEH inhibitors: TPPU, GSK2256294A, and EC5026.
Comparative Efficacy of sEH Inhibitors
Validating the efficacy of an sEH inhibitor in vivo primarily relies on demonstrating its ability to modulate the downstream signaling pathway. This is typically quantified by measuring the plasma concentration of the inhibitor and its effect on the ratio of sEH substrates (EETs) to their diol metabolites (dihydroxyeicosatrienoic acids or DHETs). An increase in the EET/DHET ratio serves as a direct biomarker of sEH inhibition.
| Inhibitor | Chemical Class | In Vitro Potency (IC50) | Key In Vivo Validation Data | Animal Model |
| This compound | Quinazoline-4(3H)-one-7-carboxamide | 0.4 µM (human sEH)[1] | In vivo data not publicly available. | - |
| TPPU | 1,3-disubstituted urea | 3.7 nM (human sEH)[2] | Significant increase in plasma EET/DHET ratio.[3] Demonstrated efficacy in rodent models of neuropathic pain and inflammation.[4] | Rodents, Non-human primates |
| GSK2256294A | - | 27 pM (human sEH)[5] | Dose-dependent inhibition of sEH activity in human subjects.[2] Dose-dependent reduction in pulmonary leukocytes in a cigarette smoke-induced inflammation model in mice.[6] | Rodents, Humans |
| EC5026 | - | Picomolar range | Demonstrated potent analgesia in rodent neuropathic pain models.[7] Favorable safety and pharmacokinetic profile in Phase 1 human trials.[7][8][9] | Rodents, Humans |
Experimental Protocols for In Vivo Validation
The following are detailed methodologies for key experiments essential for validating the on-target activity of an sEH inhibitor in vivo. These protocols are based on established methods used for the validation of TPPU, GSK2256294A, and similar compounds.
Pharmacokinetic (PK) Analysis
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the sEH inhibitor.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (8-10 weeks old) are commonly used.
-
Inhibitor Formulation and Administration: The inhibitor is typically dissolved in a vehicle such as corn oil or a solution of polyethylene (B3416737) glycol 400 (PEG400) in oleic acid. Administration is performed via oral gavage (p.o.) or intraperitoneal injection (i.p.).
-
Blood Sampling: Blood samples (approximately 100 µL) are collected from the tail vein or via cardiac puncture at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Blood samples are collected in EDTA-coated tubes and centrifuged at 4°C to separate the plasma.
-
Quantification: The concentration of the inhibitor in the plasma is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Pharmacodynamic (PD) Biomarker Analysis (EET/DHET Ratio)
Objective: To measure the direct effect of the inhibitor on its target, sEH, by quantifying the change in the substrate-to-product ratio.
Protocol:
-
Sample Collection: Plasma samples obtained from the PK study can be used for PD analysis.
-
Lipid Extraction: Lipids, including EETs and DHETs, are extracted from the plasma using a liquid-liquid extraction method, often with a solvent system like ethyl acetate (B1210297) or a solid-phase extraction (SPE) column.
-
LC-MS/MS Analysis: The extracted lipids are analyzed by LC-MS/MS to quantify the concentrations of various EET isomers and their corresponding DHETs.
-
Data Analysis: The ratio of total EETs to total DHETs is calculated for each time point and treatment group. A significant increase in this ratio in the inhibitor-treated group compared to the vehicle control group indicates on-target sEH inhibition.
Efficacy in a Disease Model (e.g., LPS-Induced Inflammation)
Objective: To evaluate the therapeutic potential of the sEH inhibitor in a relevant disease model.
Protocol:
-
Animal Model: Male C57BL/6 mice are commonly used.
-
Inhibitor Administration: The sEH inhibitor or vehicle is administered (e.g., orally) to the mice.
-
Induction of Inflammation: After a set pre-treatment time (e.g., 1 hour), inflammation is induced by an intraperitoneal injection of lipopolysaccharide (LPS) (e.g., 1 mg/kg).
-
Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), blood and tissues (e.g., liver, lung) are collected.
-
Analysis:
-
Biomarkers: Plasma is analyzed for the EET/DHET ratio to confirm target engagement.
-
Inflammatory Markers: Tissues can be analyzed for inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR.
-
Histology: Tissues can be processed for histological analysis to assess cellular infiltration and tissue damage.
-
Visualizing the Pathway and Experimental Workflow
To better understand the mechanism of action and the validation process, the following diagrams illustrate the sEH signaling pathway, a typical experimental workflow for in vivo validation, and the logical relationship confirming on-target activity.
Caption: The sEH signaling pathway.
Caption: Experimental workflow for in vivo validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The soluble epoxide hydrolase inhibitor TPPU alleviates Aβ-mediated neuroinflammatory responses in Drosophila melanogaster and cellular models of alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized, double‐blind, phase 1a single‐ascending dose and food effect studies assessing safety and pharmacokinetics of EC5026 in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. EicOsis begins Phase Ib study of drug candidate EC5026 [clinicaltrialsarena.com]
Cross-Reactivity Profile of sEH Inhibitor-13 Against Other Hydrolases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of sEH inhibitor-13, a potent soluble epoxide hydrolase (sEH) inhibitor. Understanding the selectivity of enzyme inhibitors is paramount in drug discovery to minimize off-target effects and ensure therapeutic efficacy. This document summarizes the available inhibitory activity data for this compound and presents detailed experimental protocols for assessing inhibitor activity against sEH and other relevant hydrolases.
Inhibitor Activity Profile of this compound
This compound, a quinazoline-4(3H)-one-7-carboxamide derivative, has been identified as a potent inhibitor of human soluble epoxide hydrolase (sEH).[1][2] Limited cross-reactivity data is available in the public domain. The primary study on this compound also evaluated its activity against 5-lipoxygenase-activating protein (FLAP), an integral membrane protein involved in the biosynthesis of leukotrienes.
| Target Enzyme | IC50 (µM) | Compound | Notes |
| Human Soluble Epoxide Hydrolase (sEH) | 0.4 | This compound (compound 43) | Potent inhibition of the target enzyme.[1][2] |
| 5-Lipoxygenase-Activating Protein (FLAP) | > 10 | This compound (compound 43) | The inhibitor showed weak to no activity against FLAP at the tested concentrations, suggesting selectivity over this target. The broader study indicated that some analogs in the series showed dual activity.[2][3] |
| Fatty Acid Amide Hydrolase (FAAH) | Data not available | This compound | - |
| Monoacylglycerol Lipase (MAGL) | Data not available | This compound | - |
| Carboxylesterases (CES) | Data not available | This compound | - |
Experimental Protocols
Detailed methodologies for assessing the inhibitory activity against sEH and other hydrolases are crucial for reproducible and comparative studies. The following are standard fluorescence-based assay protocols.
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol is adapted from commercially available sEH inhibitor screening kits.[4][5][6]
-
Principle: The assay measures the hydrolysis of a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), by sEH to a highly fluorescent product, 6-methoxy-2-naphthaldehyde. The increase in fluorescence is proportional to sEH activity.
-
Materials:
-
Recombinant human sEH enzyme
-
sEH Assay Buffer (e.g., 25 mM BisTris/HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
sEH substrate (e.g., PHOME in DMSO)
-
This compound (test compound) dissolved in DMSO
-
Positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea, NCND)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a 10X working solution of the test compound and positive control by diluting the stock solutions in sEH Assay Buffer.
-
In a 96-well plate, add 10 µL of the 10X test compound solutions to the respective wells. For solvent control wells, add 10 µL of a 1:10 dilution of the solvent in sEH Assay Buffer.
-
Add 80 µL of sEH enzyme solution (reconstituted in sEH Assay Buffer to a final concentration that gives a linear reaction rate) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Prepare the sEH Substrate Mix by diluting the substrate stock solution in sEH Assay Buffer.
-
Initiate the reaction by adding 10 µL of the sEH Substrate Mix to each well using a multichannel pipette.
-
Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 330-362 nm and an emission wavelength of 460-465 nm. Record readings every 30-60 seconds for 15-30 minutes at 25°C or 37°C.
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of the test compound relative to the solvent control and determine the IC50 value by plotting percent inhibition versus inhibitor concentration.
-
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol is based on commercially available FAAH inhibitor screening kits.[7][8][9][10][11]
-
Principle: This assay measures the hydrolysis of a non-fluorescent substrate, AMC-arachidonoyl amide, by FAAH, which releases the fluorescent product 7-amino-4-methylcoumarin (B1665955) (AMC).
-
Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Substrate (AMC-arachidonoyl amide in ethanol)
-
This compound (test compound) dissolved in DMSO
-
Positive control inhibitor (e.g., JZL 195)
-
96-well white, opaque, flat-bottom plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the appropriate solvent.
-
In a 96-well plate, add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound solution to the sample wells. For 100% initial activity wells, add 10 µL of solvent instead of the inhibitor. For background wells, add 180 µL of FAAH Assay Buffer and 10 µL of solvent.
-
Incubate the plate for 5 minutes at 37°C.
-
Initiate the reactions by adding 10 µL of FAAH Substrate to all wells.
-
Cover the plate and incubate for 30 minutes at 37°C.
-
Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
-
Subtract the fluorescence of the background wells from all other readings.
-
Calculate the percent inhibition and determine the IC50 value.
-
Monoacylglycerol Lipase (MAGL) Inhibition Assay
This protocol is derived from commercially available fluorometric MAGL assay kits.[12][13][14]
-
Principle: MAGL activity is measured by the hydrolysis of a non-fluorescent substrate to generate a fluorescent product. A specific MAGL inhibitor is used to differentiate MAGL activity from that of other lipases.
-
Materials:
-
Recombinant human MAGL enzyme
-
MAGL Assay Buffer
-
MAGL Substrate (in DMSO)
-
This compound (test compound) dissolved in DMSO
-
Positive control inhibitor (e.g., JJKK-048)
-
96-well black plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a 20X working solution of the test compounds.
-
Prepare a MAGL Enzyme Solution containing MAGL Assay Buffer and MAGL enzyme.
-
To the wells of a 96-well plate, add 90 µL of the MAGL Enzyme Solution.
-
Add 5 µL of the 20X test compound solution to the respective wells. For the no-inhibitor control, add 5 µL of MAGL Assay Buffer. For the positive inhibition control, add 5 µL of the 20X positive control inhibitor.
-
Pre-incubate the plate for 20-30 minutes at 37°C, protected from light.
-
Prepare a 20X working solution of the MAGL Substrate.
-
Initiate the reaction by adding 5 µL of the MAGL Substrate working solution to each well.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the percent inhibition and determine the IC50 value.
-
Carboxylesterase (CES) Inhibition Assay
This protocol is based on commercially available fluorometric carboxylesterase activity assay kits.[15][16][17][18]
-
Principle: This assay quantifies CES activity by the hydrolysis of a proprietary non-fluorescent substrate to a fluorescent product.
-
Materials:
-
Recombinant human CES1 or CES2 enzyme, or cell/tissue lysates
-
CES Assay Buffer
-
CES Substrate
-
This compound (test compound) dissolved in DMSO
-
Positive control inhibitor (if available)
-
96-well black plate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Prepare sample dilutions (e.g., cell or tissue lysates) in CES Assay Buffer.
-
In a 96-well plate, add 2-50 µL of the sample or recombinant enzyme to the wells. Adjust the volume to 50 µL with CES Assay Buffer. Add the test compound at desired concentrations.
-
Prepare a CE Reaction Mix by diluting the CES Substrate in deionized water.
-
Add 50 µL of the CE Reaction Mix to each well.
-
Immediately read the fluorescence in kinetic mode at an excitation wavelength of ~490 nm and an emission wavelength of ~550 nm every minute for at least 60 minutes.
-
Determine the rate of the reaction from the linear portion of the curve.
-
Calculate the percent inhibition and determine the IC50 value.
-
Visualizations
Experimental Workflow for Inhibitor Cross-Reactivity Profiling
Caption: A generalized workflow for determining the cross-reactivity of an inhibitor against a panel of hydrolases using fluorescence-based assays.
Signaling Pathway of sEH and Related Hydrolases
Caption: The role of sEH in the arachidonic acid cascade and its relationship with other key hydrolases involved in lipid signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. assaygenie.com [assaygenie.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. abcam.cn [abcam.cn]
- 10. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 11. Sapphire North America [sapphire-usa.com]
- 12. assaygenie.com [assaygenie.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Monoacylglycerol Lipase (MAGL) Activity Assay Kit (ab273326) | Abcam [abcam.com]
- 15. abcam.com [abcam.com]
- 16. content.abcam.com [content.abcam.com]
- 17. abiomed.kz [abiomed.kz]
- 18. mybiosource.com [mybiosource.com]
sEH Inhibitor-13: A Comparative Analysis of Efficacy in Preclinical Disease Models
This guide provides a comprehensive comparison of the soluble epoxide hydrolase (sEH) inhibitor-13, also known as 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl) urea (B33335) (TPPU), against standard-of-care treatments in various preclinical disease models. The data presented herein is intended for researchers, scientists, and drug development professionals to objectively evaluate the therapeutic potential of sEH inhibition.
Mechanism of Action: The sEH Signaling Pathway
Soluble epoxide hydrolase plays a crucial role in the metabolism of anti-inflammatory epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), converting them into less active dihydroxy fatty acids (DHETs). By inhibiting sEH, TPPU increases the bioavailability of EETs, which in turn exert anti-inflammatory, analgesic, and vasodilatory effects. One of the key downstream effects of increased EETs is the modulation of the NF-κB signaling pathway, a master regulator of inflammation. TPPU has been shown to suppress the activation and nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.[1][2]
Caption: The Soluble Epoxide Hydrolase (sEH) Signaling Pathway and the inhibitory action of TPPU.
Efficacy in Hypertension Models
In a preclinical model of hypertension induced by the nitric oxide synthase inhibitor L-NAME, TPPU demonstrated significant efficacy in lowering blood pressure, comparable to the standard-of-care angiotensin-converting enzyme (ACE) inhibitor, lisinopril.
| Treatment Group | Dose | Mean Arterial Pressure (mmHg) | Reference |
| Control | - | ~120 | |
| L-NAME (Hypertensive) | 50 mg/kg/day | ~180 | |
| L-NAME + TPPU | 3 mg/kg/day | Normalized to control levels | |
| L-NAME + Lisinopril | 10 mg/kg/day | Normalized to control levels |
Experimental Protocol: L-NAME-Induced Hypertension in Rats
-
Animal Model : Male Sprague-Dawley rats are used.
-
Induction of Hypertension : Hypertension is induced by administering Nω-Nitro-L-arginine methyl ester (L-NAME) in the drinking water (e.g., 40-50 mg/kg/day) for a period of several weeks (typically 4-8 weeks).[3][4][5][6]
-
Treatment Administration : Following the induction period, animals are treated orally with either vehicle, TPPU, or the standard-of-care (e.g., lisinopril) daily for a specified duration.
-
Blood Pressure Measurement : Systolic and diastolic blood pressure are monitored regularly, often weekly, using non-invasive methods such as the tail-cuff method.[4][6]
Caption: Experimental workflow for the L-NAME-induced hypertension model.
Efficacy in Neuroinflammation and Neurodegenerative Disease Models
Experimental Autoimmune Encephalomyelitis (EAE)
In a mouse model of multiple sclerosis, Experimental Autoimmune Encephalomyelitis (EAE), prophylactic treatment with TPPU significantly ameliorated the clinical signs of the disease.
| Treatment Group | Mean Clinical Score (Peak) | Reference |
| EAE Control | ~3.5 | |
| EAE + TPPU | Significantly reduced vs. control |
Clinical scores for EAE are typically graded on a scale from 0 (no signs) to 5 or 6 (moribund or death), assessing the degree of paralysis.[7][8]
Alzheimer's Disease Models
In murine models of Alzheimer's disease, sEH inhibitors have been shown to reduce cognitive impairment, with effects that compare favorably to the standard-of-care drug, donepezil.
| Treatment Group | Cognitive Performance (Novel Object Recognition Test - Discrimination Index) | Reference |
| AD Model Control | Near 0 | |
| AD Model + sEH Inhibitor | Significantly increased vs. control | |
| AD Model + Donepezil | Significantly increased vs. control |
Note: In some studies, sEH inhibitors demonstrated a greater improvement in the discrimination index compared to donepezil.
Experimental Protocol: Morris Water Maze for Cognitive Assessment
The Morris Water Maze is a widely used test to assess spatial learning and memory in rodent models of Alzheimer's disease.[9][10][11][12]
-
Apparatus : A circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase : Mice are trained over several days to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial : After the training period, the platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Data Analysis : Parameters such as escape latency, path length, and time in the target quadrant are analyzed to assess cognitive function.
Efficacy in Pain and Inflammation Models
Inflammatory Pain
| Treatment Group | Pain Response (e.g., Paw Withdrawal Threshold) | Reference |
| Inflammatory Model Control | Reduced threshold | |
| Inflammatory Model + sEH Inhibitor | Significantly increased threshold vs. control | |
| Inflammatory Model + Celecoxib (B62257) | Significantly increased threshold vs. control |
Collagen-Induced Arthritis (CIA)
In a mouse model of rheumatoid arthritis, TPPU treatment reduced the severity of the disease, as indicated by lower pain, edema, and clinical arthritis scores.[16]
| Treatment Group | Clinical Arthritis Score | Paw Edema | Pain Response | Reference |
| CIA Control | Increased | Increased | Increased | [16] |
| CIA + TPPU (10 mg/kg) | Significantly reduced | Significantly reduced | Significantly reduced | [16] |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
-
Animal Model : Susceptible mouse strains, such as DBA/1, are used.[17][18][19]
-
Induction of Arthritis : Mice are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA). A booster injection is typically given 21 days after the initial immunization.[17][18]
-
Treatment : Treatment with TPPU or a standard-of-care drug (e.g., methotrexate) is initiated after the onset of the disease.
-
Assessment : The severity of arthritis is evaluated regularly by scoring the degree of inflammation, swelling, and redness in the paws. Paw thickness is also measured as an indicator of edema.
Summary and Conclusion
The this compound (TPPU) has demonstrated significant efficacy across a range of preclinical disease models, including hypertension, neuroinflammation, and inflammatory pain. In several models, its performance is comparable or, in some aspects, potentially superior to the standard-of-care treatments evaluated. The mechanism of action, centered on the stabilization of anti-inflammatory epoxy fatty acids, presents a promising therapeutic strategy. The data compiled in this guide supports further investigation into the clinical translation of sEH inhibitors for various inflammatory and related disorders.
References
- 1. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble Epoxide Hydrolase Inhibitor TPPU Alleviates Nab-Paclitaxel-Induced Peripheral Neuropathic Pain via Suppressing NF-κB Signalling in the Spinal Cord of a Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Chronic L-Name-Treatment Produces Hypertension by Different Mechanisms in Peripheral Tissues and Brain: Role of Central eNOS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hypertensive Rats Treated Chronically With Nω-Nitro-L-Arginine Methyl Ester (L-NAME) Induced Disorder of Hepatic Fatty Acid Metabolism and Intestinal Pathophysiology [frontiersin.org]
- 7. The Clinical Course of Experimental Autoimmune Encephalomyelitis and Inflammation Is Controlled by the Expression of Cd40 within the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hadassah BrainLabs | Clinical Scores [brainlabs.org.il]
- 9. Water Maze Tasks in Mice: Special Reference to Alzheimer’s Transgenic Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. google.com [google.com]
- 12. cyagen.com [cyagen.com]
- 13. Celecoxib for the treatment of pain and inflammation: the preclinical and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanical Back Pain Demonstrates Better Response To Celecoxib Than Acetaminophen Despite Lack Of MRI-Defined Inflammatory Changes In The Spine - ACR Meeting Abstracts [acrabstracts.org]
- 15. Clinical Efficacy of Celecoxib Compared to Acetaminophen in Chronic Nonspecific Low Back Pain: Results of a Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chondrex.com [chondrex.com]
- 18. resources.amsbio.com [resources.amsbio.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro Potency of sEH Inhibitor-13 and Other Quinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro potency of sEH inhibitor-13 against other quinazoline-based inhibitors of soluble epoxide hydrolase (sEH). The data presented is compiled from peer-reviewed scientific literature and is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition
Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of arachidonic acid. It converts anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active dihydroxyeicosatrienoic acids (DHETs). Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic target for a range of conditions, including hypertension, inflammation, and pain. Quinazoline (B50416) and its derivatives have emerged as a promising scaffold for the development of potent sEH inhibitors.
In Vitro Potency Comparison
The following table summarizes the in vitro inhibitory potency (IC50) of this compound and other selected quinazoline derivatives against human soluble epoxide hydrolase (hsEH).
| Compound Name/Number | Quinazoline Scaffold | IC50 (µM) | Reference |
| This compound (Compound 43) | Quinazoline-4(3H)-one-7-carboxamide | 0.4 | [1] |
| Compound 34 | Quinazoline-4(3H)-one-7-carboxamide | 0.30 | [1] |
| Compound 35 | Quinazoline-4(3H)-one-7-carboxamide | 0.66 | [1] |
| Compound 37 | Quinazoline-4(3H)-one-7-carboxamide | 0.52 | [1] |
| Compound 14 | Quinazoline-4(3H)-one-7-carboxamide | 4.5 | [1] |
| Compound 46 | Quinazoline-4(3H)-one-7-carboxamide | 1.5 | [1] |
| 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide (3g) | Quinazoline-4(3H)-one | 0.0005 | [2] |
| Quinazolinedione Derivative 3 | Quinazolinedione | 8.8 | [3] |
| Quinazolinedione Derivative 4 | Quinazolinedione | 4.5 | [3] |
Experimental Protocols
The in vitro potency of the sEH inhibitors listed above was determined using a fluorescence-based assay. The following is a detailed methodology representative of the protocols used in the cited literature.
Fluorescence-Based sEH Inhibition Assay
This assay measures the hydrolysis of a non-fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC), by sEH to produce a highly fluorescent product.
Materials:
-
Recombinant human soluble epoxide hydrolase (hsEH)
-
Fluorescent substrate (PHOME or CMNPC)
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)
-
Test compounds (sEH inhibitors) dissolved in Dimethyl Sulfoxide (DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid affecting enzyme activity.
-
Enzyme Preparation: Dilute the recombinant hsEH in cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup:
-
To the wells of a 96-well black microplate, add the test compounds at various concentrations.
-
Include a positive control (a known sEH inhibitor) and a vehicle control (DMSO without inhibitor).
-
Add the diluted hsEH enzyme solution to all wells except for the blank (no enzyme) wells.
-
-
Pre-incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.[4]
-
Reaction Initiation: Prepare the sEH substrate solution by diluting it in the assay buffer to the desired final concentration. Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at an excitation wavelength of approximately 330-360 nm and an emission wavelength of approximately 460-465 nm.[4][5][6]
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme wells) from all other readings.
-
Determine the rate of reaction for each concentration of the inhibitor.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable nonlinear regression model to determine the IC50 value.
-
Visualizations
sEH Signaling Pathway
Caption: The sEH signaling pathway and the point of inhibition.
Experimental Workflow for sEH Inhibitor Screening
Caption: Workflow for in vitro sEH inhibitor screening.
References
- 1. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazoline-4(3H)-one derivatives as novel and potent inhibitors of soluble epoxide hydrolase: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repositioning of Quinazolinedione-Based Compounds on Soluble Epoxide Hydrolase (sEH) through 3D Structure-Based Pharmacophore Model-Driven Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. assaygenie.com [assaygenie.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Validating sEH Inhibition: A Comparative Guide to the Mechanism of Action of sEH Inhibitor-13
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate the mechanism of soluble epoxide hydrolase (sEH) inhibition for sEH inhibitor-13. It includes detailed experimental protocols, quantitative comparisons with other sEH inhibitors, and visualizations of key biological pathways and experimental workflows to support researchers in the field of drug development and pharmacology.
Introduction to Soluble Epoxide Hydrolase (sEH) and Its Inhibition
Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, primarily the epoxy fatty acids (EpFAs) such as epoxyeicosatrienoic acids (EETs). These EpFAs are generated from polyunsaturated fatty acids by cytochrome P450 (CYP) epoxygenases and possess potent anti-inflammatory, analgesic, and vasodilatory properties.[1][2] sEH rapidly hydrolyzes these beneficial EpFAs into their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), thereby diminishing their protective effects.
The inhibition of sEH is a promising therapeutic strategy for a range of diseases, including hypertension, inflammation, and neuropathic pain.[3][4] By blocking sEH activity, inhibitors increase the bioavailability of EpFAs, enhancing their therapeutic effects. This guide focuses on validating that the observed effects of a specific inhibitor, this compound, are indeed due to its interaction with sEH.
This compound: Potency and Comparison
This compound (also referred to as compound 43) has been identified as a potent inhibitor of human sEH with a half-maximal inhibitory concentration (IC50) of 0.4 µM.[5] To contextualize its efficacy, the following table compares the potency of this compound with other well-characterized sEH inhibitors.
| Inhibitor | Target Species | IC50 (nM) | Assay Type | Reference |
| This compound (compound 43) | Human | 400 | Fluorometric | Turanlı S, et al. 2022[5] |
| TPPU | Human | 1.2 | Fluorometric | Lee KSS, et al. 2014 |
| t-TUCB | Rat | 1.0 | Fluorometric | Inceoglu B, et al. 2012[1] |
| AR9281 | Human | ~20 | Not Specified | Anandan SK, et al. 2011 |
| GSK2256294A | Human | 0.027 | Not Specified | Nosten-Bertrand M, et al. 2014 |
Experimental Protocols for Validating sEH Inhibition
Validating that the primary mechanism of action of a compound is through sEH inhibition requires a multi-faceted approach. Below are detailed protocols for key experiments.
sEH Enzyme Activity Assay (Fluorometric)
This in vitro assay directly measures the ability of an inhibitor to block sEH activity.
Principle: A non-fluorescent sEH substrate is enzymatically hydrolyzed to a fluorescent product. The rate of fluorescence increase is proportional to sEH activity.
Materials:
-
Recombinant human sEH enzyme
-
sEH assay buffer (e.g., 100 mM sodium phosphate, pH 7.4, with 0.1 mg/mL BSA)
-
Fluorogenic substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
This compound and other test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
Procedure (based on Turanlı S, et al. 2022): [5]
-
Prepare serial dilutions of this compound and other inhibitors in sEH assay buffer. The final DMSO concentration should be kept below 1%.
-
Add 2 µL of the inhibitor dilutions to the wells of the 96-well plate. Include wells with vehicle (DMSO) as a positive control (100% activity) and wells without the enzyme as a negative control (background).
-
Add 130 µL of recombinant human sEH enzyme solution (0.4 µg/mL) to all wells except the negative control.
-
Incubate the plate for 5 minutes at room temperature to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 50 µL of the PHOME substrate solution (final concentration 5 µM).
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 330 nm and an emission wavelength of 465 nm for 15-30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Biomarker Analysis
This experiment confirms target engagement in a living system by measuring the levels of sEH substrates and products.
Principle: Effective sEH inhibition in vivo will lead to an increase in the ratio of EpFAs (substrates) to DHETs (products) in biological fluids and tissues.
Materials:
-
Animal model (e.g., mice or rats)
-
This compound formulated for in vivo administration (e.g., in PEG400)
-
Anesthesia and surgical tools for blood and tissue collection
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Internal standards for EpFAs and DHETs
Procedure:
-
Administer this compound or vehicle to the animals at a predetermined dose.
-
At various time points post-administration, collect blood samples (plasma) and/or tissues (e.g., liver, kidney, brain).
-
Immediately process and store samples at -80°C to prevent lipid degradation.
-
Extract lipids from the samples using a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the lipid extracts using a validated LC-MS/MS method to quantify the concentrations of various EpFA regioisomers and their corresponding DHETs.
-
Calculate the EpFA/DHET ratio for each sample.
-
A significant increase in the EpFA/DHET ratio in the inhibitor-treated group compared to the vehicle group confirms sEH inhibition in vivo.
Assessment of Off-Target Effects
To ensure the observed biological effects are not due to unintended interactions with other proteins, a combination of in silico and in vitro approaches is recommended.
-
In Silico Screening: Use computational models to predict potential binding of this compound to a panel of known drug targets, such as kinases, GPCRs, and other hydrolases.
-
In Vitro Profiling: Experimentally test the inhibitor against a panel of relevant off-target enzymes and receptors, particularly those with structural similarity to sEH or those involved in related signaling pathways (e.g., cyclooxygenases, lipoxygenases).
Visualizing the Mechanism and Validation Workflow
sEH Signaling Pathway
The following diagram illustrates the central role of sEH in the metabolism of arachidonic acid-derived EpFAs.
Caption: The sEH signaling pathway.
Experimental Workflow for Validating sEH Inhibition
This diagram outlines a logical workflow for confirming sEH inhibition as the mechanism of action for a test compound like this compound.
Caption: Workflow for validating sEH inhibition.
Conclusion
The validation of sEH inhibition as the primary mechanism for the effects of this compound requires a systematic and multi-pronged experimental approach. The data presented in this guide, including its in vitro potency and the established protocols for in vivo validation, provide a strong foundation for researchers. By following the outlined experimental workflows, including direct enzyme inhibition assays, in vivo biomarker analysis, and rigorous off-target profiling, the scientific community can confidently ascertain the on-target efficacy of this compound and other novel sEH inhibitors. This rigorous validation is essential for the continued development of this promising class of therapeutic agents.
References
- 1. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
